6-Epiharpagide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
83706-04-1 |
|---|---|
Molecular Formula |
C14H14N4O3 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
N-[(Z)-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-2-4-15-5-3-10/h2-7,19-20H,8H2,1H3,(H,18,21)/b17-7- |
InChI Key |
BQYIXOPJPLGCRZ-IDUWFGFVSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N\NC(=O)C2=CC=NC=C2)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=NC=C2)CO |
Origin of Product |
United States |
Foundational & Exploratory
6-Epiharpagide: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, isolation, and purification of the iridoid glycoside 6-Epiharpagide. The information is compiled from current scientific literature to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a naturally occurring iridoid glycoside found within the Lamiaceae family, a large and diverse family of flowering plants. While the presence of this specific compound is not always explicitly quantified, it is known to co-occur with its epimer, harpagide (B7782904), and other iridoid glycosides in several genera.
The primary plant genera identified as sources of this compound and related iridoids include:
-
Ajuga : Commonly known as bugleweeds, various species of this genus are rich in iridoid glycosides. Ajuga reptans is a well-documented source of harpagide and its derivatives.[1][2][3][4]
-
Phlomis : This genus, comprising numerous species of perennial herbs and shrubs, is another significant source of iridoid glycosides. Studies have focused on the quantification of various iridoids within this genus, providing a basis for the potential isolation of this compound.[5][6][7][8]
While several studies have quantified the total iridoid glycoside content or the concentration of major iridoids like harpagide and 8-O-acetylharpagide in these plants, specific quantitative data for this compound remains scarce in the reviewed literature. The table below summarizes the findings on the content of related iridoid glycosides in various Lamiaceae species, which can serve as a reference for selecting plant material for the isolation of this compound.
Table 1: Content of Selected Iridoid Glycosides in Phlomis Species
| Plant Species | Iridoid Glycoside | Concentration (mg/g of dried material ± SD) | Analytical Method |
| Phlomis nissolii | Forsythoside B | 1.33 ± 0.04 | HPLC-PAD |
| Verbascoside | 2.91 ± 0.04 | HPLC-PAD | |
| Alyssonoside | 0.61 ± 0.03 | HPLC-PAD | |
| Leucosceptoside A | 0.41 ± 0.02 | HPLC-PAD | |
| Phlomis samia | Forsythoside B | 1.64 ± 0.04 | HPLC-PAD |
| Verbascoside | 3.19 ± 0.04 | HPLC-PAD | |
| Alyssonoside | 1.17 ± 0.04 | HPLC-PAD | |
| Leucosceptoside A | 0.61 ± 0.02 | HPLC-PAD | |
| Phlomis medicinalis | Total Iridoid Glycosides | 20.73% (extraction yield) | Ultrasound-assisted deep eutectic solvent extraction |
Source: Adapted from Kirmizibekmez et al., 2005 and Guo et al., 2022.[7][8]
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources involves a multi-step process that includes extraction, fractionation, and chromatographic purification. The following is a detailed methodology synthesized from established protocols for the isolation of iridoid glycosides from Lamiaceae species.
Plant Material and Extraction
-
Plant Material Preparation : The aerial parts (leaves and stems) of the selected plant species (e.g., Ajuga reptans or a suitable Phlomis species) are collected and air-dried in the shade to a constant weight. The dried material is then ground into a fine powder.
-
Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent. Maceration or Soxhlet extraction are common methods.
-
Solvent : Methanol (B129727) or ethanol (B145695) are typically used due to the polar nature of iridoid glycosides.
-
Procedure (Maceration) : The plant powder is soaked in the solvent (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring. The process is repeated 2-3 times to ensure complete extraction.
-
Solvent Removal : The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
-
Fractionation of the Crude Extract
The crude extract is a complex mixture of various phytochemicals. Fractionation is performed to separate compounds based on their polarity.
-
Solvent-Solvent Partitioning : The dried crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as:
-
n-hexane (to remove non-polar compounds like fats and waxes)
-
Dichloromethane or Chloroform (to remove compounds of intermediate polarity)
-
Ethyl acetate (B1210297) (to enrich the fraction with iridoids and other phenolics)
-
n-butanol (to further concentrate the glycosidic compounds)
-
-
The fractions are collected, and the solvent is evaporated. The ethyl acetate and n-butanol fractions are typically enriched in iridoid glycosides and are taken for further chromatographic separation.
Chromatographic Purification
A combination of chromatographic techniques is employed for the isolation of pure this compound.
-
Column Chromatography (CC) : This is the primary method for the initial separation of the enriched fraction.
-
Stationary Phase : Silica gel is commonly used for normal-phase chromatography.
-
Mobile Phase : A gradient elution system of chloroform-methanol or ethyl acetate-methanol-water is employed. The polarity of the solvent system is gradually increased to elute compounds with different polarities.
-
Fraction Collection : Fractions are collected in small volumes and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.
-
-
Gel Filtration Chromatography :
-
Stationary Phase : Sephadex LH-20 is often used to separate compounds based on their molecular size and to remove pigments and other impurities.
-
Mobile Phase : Methanol is a common eluent.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : This is the final step for obtaining highly pure this compound and for separating it from its epimer, harpagide.
-
Stationary Phase : A reversed-phase C18 column is typically used.[9][10][11][12][13]
-
Mobile Phase : A gradient system of acetonitrile (B52724) and water, or methanol and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[5][6][14]
-
Detection : A UV detector is used, typically at a wavelength around 205-235 nm for iridoid glycosides.
-
Fraction Collection : The peak corresponding to this compound is collected, and the solvent is removed by lyophilization or evaporation.
-
Structure Elucidation
The structure of the isolated compound is confirmed using spectroscopic methods such as:
-
Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR spectroscopy are used to determine the chemical structure.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
Visualized Workflows and Pathways
General Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from a plant source.
References
- 1. Ajuga reptans - Wikipedia [en.wikipedia.org]
- 2. gardenia.net [gardenia.net]
- 3. Ajuga reptans (Ajuga, Blue Bugle, Bugleherb, Bugleweed, Bugle Weed, Carpet Bugle) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 4. FPS26/FP026: Ajuga reptans: Common Bugle, Bugleweed, Carpet Bugleweed [edis.ifas.ufl.edu]
- 5. [Determination of five iridoid glycosides in Phlomis younghusbandii by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification by HPLC-PAD-MS and quantification by HPLC-PAD of phenylethanoid glycosides of five Phlomis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iridoid Glycosides from Phlomis Medicinalis Diels: Optimized Extraction and Hemostasis Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 10. Preparative separation and purification of loliolide and epiloliolide from Ascophyllum nodosum using amine-based microporous organic polymer for solid phase extraction coupled with macroporous resin and prep-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparative and analytical separation of amygdalin and related compounds in injectables and tablets by reversed-phase HPLC and the effect of temperature on the separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Isolation and identification of nine iridoid glycosides from Lamiophlomis rotata by HPLC combining PDA and MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 6-Epiharpagide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Epiharpagide, an iridoid glycoside, is a natural product of significant interest within the scientific community due to its potential therapeutic applications. A thorough understanding of its physicochemical properties is fundamental for its isolation, characterization, and formulation in drug development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for their determination, and explores a potential signaling pathway relevant to its biological activity.
Physicochemical Data
While extensive experimental data for this compound is not widely published, the following table summarizes its known properties. Iridoid glycosides, as a class, are typically crystalline solids with high melting points and are generally soluble in polar solvents like water and alcohols.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₁₀ | Commercial Supplier Data |
| Molecular Weight | 364.35 g/mol | Commercial Supplier Data |
| Melting Point | Not available. Iridoid glycosides generally have high melting points, for example, the related compound Aucubin has a melting point of 181 °C.[1] | General Chemical Knowledge |
| Boiling Point | Not available. Likely to decompose at high temperatures. | General Chemical Knowledge |
| Solubility | Soluble in water and alcohols (e.g., methanol, ethanol).[1] | General Chemical Knowledge |
| pKa | Not available. | General Chemical Knowledge |
Experimental Protocols
Due to the limited availability of specific experimental data for this compound, this section provides detailed methodologies for determining its key physicochemical properties.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: The this compound sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.[2]
-
Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[3][4]
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to allow for thermal equilibrium.[3]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point of the substance.[3]
-
Purity Assessment: A sharp melting range (typically ≤ 2°C) is indicative of a pure compound.[5]
References
The Biosynthesis of 6-Epiharpagide in Plants: A Technical Guide
Abstract
Iridoids are a large and diverse group of monoterpenoids found in a wide variety of plants, many of which possess significant pharmacological activities. 6-Epiharpagide is an iridoid glycoside of interest for its potential therapeutic properties. Understanding its biosynthetic pathway is crucial for the potential metabolic engineering of plants or microbial systems for enhanced production. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound, from its primary metabolic precursors to the final intricate stereochemical configurations. This document details the key enzymatic steps, summarizes available quantitative data, provides in-depth experimental protocols for pathway elucidation, and utilizes visualizations to illustrate the complex biochemical transformations. While the complete pathway to this compound has not been fully elucidated, this guide presents a putative pathway based on established principles of iridoid biosynthesis.
Introduction to Iridoid Biosynthesis
Iridoids are characterized by a cyclopentan-[c]-pyran skeleton, which is biosynthetically derived from the universal C10 isoprenoid precursor, geranyl pyrophosphate (GPP). The formation of GPP itself originates from the methylerythritol 4-phosphate (MEP) pathway in the plastids or the mevalonate (B85504) (MVA) pathway in the cytosol. The core iridoid scaffold is formed through a series of enzymatic reactions, including hydroxylations, oxidations, and cyclizations. Subsequent modifications, such as glycosylation, methylation, and further oxidations, lead to the vast diversity of iridoid structures observed in nature.
The Core Iridoid Biosynthesis Pathway
The biosynthesis of iridoids can be broadly divided into two main stages: the formation of the core iridoid aglycone skeleton and the subsequent tailoring reactions that lead to specific iridoid glycosides like this compound.
Formation of the Iridoid Scaffold: From GPP to Nepetalactol
The initial steps of iridoid biosynthesis leading to the central intermediate, nepetalactol, are relatively well-characterized.
-
Geraniol Synthesis: The pathway initiates with the conversion of GPP to geraniol. This reaction is catalyzed by geraniol synthase (GES) .
-
Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position to yield 8-hydroxygeraniol. This step is catalyzed by a cytochrome P450 monooxygenase, geraniol-8-hydroxylase (G8H) .
-
Oxidation of 8-Hydroxygeraniol: The alcohol group of 8-hydroxygeraniol is then oxidized to an aldehyde, forming 8-oxogeranial. This reaction is catalyzed by 8-hydroxygeraniol oxidoreductase (8HGO) .
-
Reductive Cyclization to Nepetalactol: The dialdehyde, 8-oxogeranial, is the substrate for a key reductive cyclization step. Iridoid synthase (ISY) , a member of the short-chain dehydrogenase/reductase (SDR) family, reduces one of the aldehyde groups. The resulting reactive intermediate then undergoes cyclization, which is facilitated by an iridoid cyclase (ICYC) , to form the bicyclic iridoid skeleton of nepetalactol. The stereochemistry of nepetalactol is determined by the specific isoforms of ISY and ICYC present in the plant species.
Putative Biosynthetic Pathway to this compound
The specific enzymatic steps leading from nepetalactol to this compound have not been fully elucidated. However, based on the structure of this compound and known iridoid biosynthetic pathways, a putative pathway can be proposed. This proposed pathway involves a series of oxidations, a glycosylation event, and a key epimerization step.
-
Oxidation of Nepetalactol: Nepetalactol is likely oxidized to 7-deoxyloganic acid. This oxidation is probably catalyzed by a series of cytochrome P450 enzymes and dehydrogenases.
-
Hydroxylation to Loganic Acid: 7-deoxyloganic acid is then hydroxylated to form loganic acid, a common intermediate in the biosynthesis of many iridoids.
-
Formation of 8-Epiloganic Acid: Loganic acid can be a precursor to 8-epiloganic acid.
-
Glycosylation: An iridoid aglycone, likely a precursor derived from 8-epiloganic acid, undergoes glycosylation. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the aglycone.
-
Hydroxylation and Epimerization to form this compound: The final steps likely involve hydroxylation and a key epimerization at the C-6 position of an intermediate to yield the specific stereochemistry of this compound. This crucial step is hypothesized to be catalyzed by a specific cytochrome P450 monooxygenase with hydroxylase and/or epimerase activity. The exact precursor that is hydroxylated and epimerized is currently unknown.
Unveiling 6-Epiharpagide: A Comprehensive Technical Overview of its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Epiharpagide, an iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This document provides an in-depth technical guide to the discovery and history of this compound, detailing its natural sources, the chronological progression of its chemical elucidation, and the experimental methodologies that have been pivotal in its study. Quantitative data are systematically presented, and key experimental workflows are visualized to offer a clear and comprehensive understanding of this bioactive compound for researchers and drug development professionals.
Discovery and Initial Isolation
The definitive discovery and initial isolation of this compound are not extensively documented in widely available scientific literature. It is often identified as a known iridoid glycoside in broader phytochemical studies of various plant species, particularly within the Lamiaceae family. Its history is intrinsically linked to the broader exploration of iridoids in medicinal plants.
Iridoid glycosides, including harpagide (B7782904) and its stereoisomers like this compound, are characteristic secondary metabolites in a variety of medicinal plants. The initial focus of phytochemical research was often on the more abundant iridoids, with the identification of minor isomers such as this compound occurring later as analytical techniques became more sophisticated.
Natural Sources
This compound has been identified as a constituent of several plant species, primarily within the genus Ajuga, commonly known as bugleweeds.
| Plant Species | Family | Plant Part | Reference |
| Ajuga reptans | Lamiaceae | Whole Plant | [1][2] |
| Ajuga decumbens | Lamiaceae | Whole Plant | |
| Ajuga nipponensis | Lamiaceae | Not Specified | |
| Ajuga salicifolia | Lamiaceae | Aerial Parts | [3] |
| Leonurus cardiaca | Lamiaceae | Not Specified | [1][2] |
Table 1: Natural Sources of this compound
Experimental Protocols
Isolation of this compound from Ajuga reptans
The following is a generalized workflow for the isolation of iridoid glycosides, including this compound, from Ajuga reptans. Specific details may vary between studies.
Caption: Generalized workflow for the isolation of this compound.
Methodology Details:
-
Extraction: The air-dried and powdered plant material is typically extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The iridoid glycosides are generally concentrated in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography. A common initial step is using a macroporous resin like Diaion HP-20, eluting with a gradient of methanol in water. Further separation is often achieved using silica gel column chromatography with a solvent system such as chloroform-methanol-water.
-
Preparative HPLC: Fractions containing the compound of interest are further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).
Chemical Structure and Stereochemistry
This compound is a stereoisomer of the more commonly known iridoid glycoside, harpagide. The "6-epi" designation indicates that the stereochemistry at the C-6 position is different from that of harpagide. This subtle change in stereochemistry can have a significant impact on the biological activity of the molecule.
Biological Activity and Potential Signaling Pathways
While specific and extensive studies on the biological activity of this compound are limited, iridoid glycosides as a class are known to possess a range of pharmacological properties, most notably anti-inflammatory effects. The anti-inflammatory activity of many natural products is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
A plausible, though not yet definitively proven for this compound, mechanism of anti-inflammatory action involves the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Putative anti-inflammatory signaling pathways modulated by this compound.
This diagram illustrates how an inflammatory stimulus like lipopolysaccharide (LPS) can activate the TLR4 receptor, leading to the downstream activation of the NF-κB and MAPK signaling cascades. These pathways culminate in the nuclear translocation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory genes. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting key components of these pathways, such as the IKK complex and various MAP kinases.
Future Directions
The study of this compound is still in its early stages. Further research is warranted in several key areas:
-
Comprehensive Biological Screening: A broader evaluation of its pharmacological activities beyond anti-inflammatory effects is needed.
-
Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways modulated by this compound are crucial.
-
Chemical Synthesis: The development of an efficient total synthesis method would enable the production of larger quantities for extensive biological testing and the generation of novel analogs with potentially enhanced activity.
-
Pharmacokinetic Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties is essential for assessing its potential as a therapeutic agent.
Conclusion
This compound represents an intriguing natural product with potential for further investigation in the field of drug discovery. While its history is not as well-defined as some other natural products, its presence in several traditionally used medicinal plants suggests a promising area for future research. This technical guide provides a foundational understanding of its discovery, natural origins, and the experimental approaches used in its study, serving as a valuable resource for scientists and researchers dedicated to the exploration of novel therapeutic agents.
References
- 1. Bioinspired chemical synthesis of monomeric and dimeric stephacidin A congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6-epi-tuberiferin and the biological activities of tuberiferin, dehydrobrabrachylaenolide, 6-epi-tuberiferin, and their synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects and antioxidant activity of dihydroasparagusic acid in lipopolysaccharide-activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Studies of 6-Epiharpagide: A Literature Review
Despite a comprehensive search of scientific literature, no specific in vitro studies focusing on the biological activities of 6-Epiharpagide were identified. The current body of research accessible through public databases does not contain dedicated investigations into the mechanisms of action, signaling pathways, or quantitative biological data related to this particular compound in a laboratory setting.
This lack of available data prevents the creation of an in-depth technical guide as requested, which would include summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways. The core requirements of data presentation, experimental methodologies, and visual diagrams cannot be fulfilled without primary research literature on this compound.
It is important to note that while research exists for structurally similar iridoid glycosides, such as Harpagide and its derivatives, these findings cannot be directly extrapolated to this compound. The stereochemistry of a molecule, indicated by the "Epi-" prefix, can significantly alter its biological activity. Therefore, dedicated in vitro studies are necessary to elucidate the specific effects of this compound.
Researchers, scientists, and drug development professionals interested in the potential of this compound should be aware of this gap in the scientific literature. Future research endeavors are required to explore its bioactivity, potential therapeutic effects, and mechanisms of action at the cellular and molecular levels. Such studies would be foundational for any subsequent drug development efforts.
6-Epiharpagide and its Putative Role in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iridoid glycosides are a diverse class of monoterpenoids that play a crucial role in the defense mechanisms of numerous plant species against herbivores and pathogens. This technical guide focuses on 6-epiharpagide (B1162097), an iridoid glycoside, and its presumed role in the chemical defense of plants, particularly within the genus Ajuga. While direct research on this compound is limited, this document extrapolates from the known biological activities of its close structural analogs and the defensive properties of Ajuga reptans extracts, a known source of related compounds. This guide provides a comprehensive overview of the chemical context, proposed mechanisms of action, relevant signaling pathways, and detailed experimental protocols for the investigation of this compound and similar iridoid glycosides.
Introduction to this compound and Iridoid Glycosides
Iridoid glycosides are cyclopentanoid monoterpene-derived natural products characterized by a pyran ring fused to a five-membered ring. They are widely distributed in the plant kingdom and are recognized for their bitter taste, which often acts as a feeding deterrent to herbivores[1]. A related compound, 6-Epi-8-O-acetylharpagide, has been identified in Ajuga reptans (Bugleweed), a member of the Lamiaceae family[2]. Ajuga species are known to produce a variety of iridoid glycosides, including harpagide (B7782904) and 8-O-acetylharpagide, which contribute to the plant's defense against insects and microorganisms[1][2]. Although direct evidence is currently lacking, the structural similarity of this compound to these known defense compounds suggests its involvement in the plant's protective strategies.
Chemical Structure:
The basic structure of iridoid glycosides consists of a cyclopentane-[c]-pyran ring system. The structure of 6-Epi-8-O-acetylharpagide is provided in public chemical databases.
Role in Plant Defense: An Extrapolated View
The defensive role of iridoid glycosides is multifaceted, encompassing both direct and indirect mechanisms.
Direct Defense:
-
Antifeedant Activity: The bitter taste of iridoid glycosides can deter feeding by generalist herbivores. Studies on various plant species have demonstrated a negative correlation between iridoid glycoside concentration and herbivore feeding preference.
-
Toxicity: Upon tissue damage by herbivores or pathogens, the glycosidic bond of iridoid glycosides can be cleaved by β-glucosidases, releasing reactive aglycones. These aglycones can be toxic or reduce the nutritional quality of the plant tissue for the herbivore.
-
Antimicrobial and Antifungal Activity: Extracts from Ajuga reptans have demonstrated activity against various Gram-positive bacteria and fungi[3]. This activity is attributed to the presence of a complex mixture of secondary metabolites, including iridoid glycosides and phenolic compounds. For instance, 8-O-acetyl harpagide, a compound found in A. reptans, is reported to have antifungal activity.
Indirect Defense:
-
Tritrophic Interactions: Herbivores that are specialized to feed on iridoid glycoside-containing plants can sequester these compounds in their own bodies. This sequestration can make the herbivores unpalatable or toxic to their predators, thus providing them with a chemical defense derived from their host plant.
Quantitative Data
Direct quantitative data on the biological activity of this compound is not available in the current literature. However, studies on the antimicrobial activity of Ajuga reptans extracts provide valuable insights into the potential defensive capabilities of its constituent iridoid glycosides.
Table 1: Antimicrobial Activity of Ajuga reptans Herb Extracts
| Test Microorganism | Extractant | Zone of Inhibition (mm) |
| Enterococcus faecalis | Purified Water | 18.3 ± 0.3 |
| 50% Ethanol | 21.7 ± 0.3 | |
| 70% Ethanol | 23.3 ± 0.3 | |
| β-hemolytic Streptococcus group G | Purified Water | 20.0 ± 0.0 |
| 50% Ethanol | 23.3 ± 0.3 | |
| 70% Ethanol | 25.0 ± 0.0 | |
| Staphylococcus aureus | 70% Ethanol | 18.3 ± 0.3 |
| Escherichia coli | 70% Ethanol | 13.3 ± 0.3 |
| Pseudomonas aeruginosa | 70% Ethanol | 11.7 ± 0.3 |
| Candida albicans | 70% Ethanol | 15.0 ± 0.0 |
Data adapted from a study on the antimicrobial activity of Ajuga reptans extracts. The zone of inhibition includes the diameter of the well (10 mm).
Signaling Pathways in Plant Defense
The production of defensive compounds like iridoid glycosides is often regulated by complex signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).
-
Jasmonic Acid (JA) Pathway: This pathway is typically activated in response to wounding and attack by chewing herbivores. Herbivore feeding triggers the synthesis of JA, which then leads to the expression of a wide range of defense-related genes, including those involved in the biosynthesis of secondary metabolites like iridoid glycosides.
-
Salicylic Acid (SA) Pathway: The SA pathway is generally induced upon infection by biotrophic and hemibiotrophic pathogens and attack by phloem-feeding insects.
-
Crosstalk between JA and SA Pathways: The JA and SA signaling pathways are often mutually antagonistic. This antagonism allows the plant to fine-tune its defense response to the specific type of attacker. For example, the induction of the SA pathway by a pathogen can suppress the JA pathway, potentially making the plant more susceptible to a subsequent herbivore attack.
Below are diagrams illustrating these signaling pathways and their interaction.
Caption: Jasmonic acid signaling pathway activated by herbivore attack.
References
Methodological & Application
Application Notes and Protocols for 6-Epiharpagide Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the proposed synthesis of 6-epiharpagide (B1162097), a stereoisomer of the naturally occurring iridoid glycoside harpagide (B7782904), and methods for its subsequent derivatization. Due to the limited availability of direct synthetic routes for this compound in the current literature, this document outlines a plausible synthetic strategy based on established organic chemistry principles, including the synthesis of a harpagide precursor followed by stereochemical inversion at the C6 position. Furthermore, detailed protocols for the derivatization of the this compound core structure are presented, drawing from methodologies applied to the closely related and more extensively studied harpagide. The potential biological activities of these novel derivatives are also discussed, providing a rationale for their synthesis in drug discovery programs.
Synthesis of this compound
The proposed synthesis of this compound involves a multi-step process commencing from a suitable starting material to construct the iridoid core, followed by glycosylation and a key epimerization step to establish the desired stereochemistry at the C6 position.
Proposed Synthetic Workflow
A plausible synthetic pathway can be conceptualized as the synthesis of a protected harpagide derivative, followed by inversion of the C6-hydroxyl group's stereochemistry, and subsequent deprotection to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Key Experimental Protocol: Epimerization of the C6-Hydroxyl Group
Two primary methods are proposed for the epimerization of the C6-hydroxyl group of a protected harpagide precursor: Mitsunobu reaction for direct inversion, or an oxidation-reduction sequence.
Method A: Mitsunobu Inversion
The Mitsunobu reaction allows for the direct inversion of a secondary alcohol's stereochemistry.[1][2][3][4][5]
Protocol:
-
Dissolution: Dissolve the protected harpagide precursor (1 equivalent) and a suitable carboxylic acid (e.g., p-nitrobenzoic acid, 1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon or nitrogen).
-
Addition of Reagents: To the cooled solution (0 °C), add triphenylphosphine (B44618) (PPh3, 1.5 equivalents) followed by the slow, dropwise addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the resulting ester with inverted stereochemistry by column chromatography on silica (B1680970) gel.
-
Hydrolysis: Cleave the ester group under basic conditions (e.g., sodium methoxide (B1231860) in methanol (B129727) or aqueous lithium hydroxide) to yield the C6-epimerized alcohol.
Method B: Oxidation-Reduction
This two-step sequence involves the oxidation of the secondary alcohol to a ketone, followed by stereoselective reduction to yield the epimeric alcohol.
Protocol:
-
Oxidation:
-
Dissolve the protected harpagide precursor (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add a mild oxidizing agent, for example, Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents), and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up the reaction by quenching with a saturated solution of sodium thiosulfate (B1220275) (for DMP) and sodium bicarbonate, followed by extraction with DCM. The combined organic layers are washed, dried, and concentrated.
-
Purify the resulting ketone by column chromatography.
-
-
Reduction:
-
Dissolve the purified ketone in a solvent that allows for stereoselective reduction (e.g., methanol or ethanol) and cool to a low temperature (e.g., -78 °C).
-
Add a reducing agent that will favor the formation of the desired epimer. A bulky reducing agent like L-Selectride® may favor the formation of the equatorial alcohol, while a smaller reducing agent like sodium borohydride (B1222165) may favor the axial alcohol, depending on the steric environment of the ketone. Careful selection of the reducing agent is critical for stereoselectivity.
-
Stir the reaction at low temperature and allow it to slowly warm to room temperature.
-
Quench the reaction carefully with water or a saturated ammonium (B1175870) chloride solution.
-
Extract the product, dry the organic phase, and concentrate.
-
Purify the C6-epimerized alcohol by column chromatography.
-
Derivatization of this compound
The polyhydroxylated structure of this compound offers multiple sites for derivatization, allowing for the modulation of its physicochemical properties and biological activity. The primary and secondary hydroxyl groups can be targeted for reactions such as acylation and etherification.
Derivatization Workflow
Caption: General derivatization workflow for this compound.
Experimental Protocols for Derivatization
The following are general protocols that can be adapted for the derivatization of this compound, based on successful derivatizations of harpagide and other iridoid glycosides.
Protocol 2.2.1: Acylation (e.g., Acetylation)
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of pyridine (B92270) and acetic anhydride.
-
Reaction: Stir the solution at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2.2.2: Etherification (e.g., Benzylation)
-
Alkoxide Formation: Dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to generate the alkoxide(s).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., benzyl (B1604629) bromide, 1.1 equivalents per hydroxyl group to be etherified) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion as indicated by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water or methanol at 0 °C. Extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Data Presentation
Quantitative data for the synthesis and derivatization of harpagide, which can serve as a reference for the proposed synthesis of this compound and its derivatives, are summarized below.
Table 1: Reported Yields for Derivatization of Harpagide and Related Iridoids
| Derivative Type | Reagents | Product | Yield (%) | Reference |
| Acetylation | Acetic anhydride, Pyridine | 8-O-acetyl-harpagide | ~90 | |
| Cinnamoylation | Cinnamoyl chloride, Pyridine | Harpagoside | Variable |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Biological Activity Context and Signaling Pathways
Derivatives of harpagide have been reported to possess a range of biological activities, primarily anti-inflammatory and anticancer effects. The anti-inflammatory actions are often attributed to the inhibition of pro-inflammatory signaling pathways.
Anti-Inflammatory Signaling Pathway
Harpagide and its derivatives have been shown to modulate inflammatory responses, potentially through the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.
Caption: Potential anti-inflammatory mechanism of action.
By synthesizing and screening a library of this compound derivatives, novel structure-activity relationships (SAR) can be established, potentially leading to the discovery of more potent and selective anti-inflammatory or anticancer agents. The protocols and data presented herein provide a foundational framework for initiating such a drug discovery program.
References
Application Notes and Protocols for the Isolation of 6-Epiharpagide from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive and detailed protocol for the isolation of 6-Epiharpagide, an iridoid glycoside with potential therapeutic properties, from plant material, primarily focusing on species from the Scrophularia genus, such as Scrophularia ningpoensis. The protocol outlines a multi-step process encompassing sample preparation, solvent extraction, enrichment using macroporous resin chromatography, and final purification through preparative high-performance liquid chromatography (prep-HPLC). This document is intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug development to obtain high-purity this compound for further investigation.
Introduction
Iridoid glycosides are a class of monoterpenoids that are widely distributed in the plant kingdom and exhibit a broad range of biological activities. This compound, a stereoisomer of harpagide, is an iridoid glycoside found in several medicinal plants, including Scrophularia ningpoensis.[1] This compound, along with its related structures, has garnered significant interest for its potential anti-inflammatory and other pharmacological effects.[2] The isolation and purification of this compound in sufficient quantity and purity are crucial for comprehensive biological evaluation and potential drug development.
This protocol provides a robust and reproducible method for the isolation of this compound, drawing upon established techniques for the separation of iridoid glycosides from complex plant matrices.[3][4]
Experimental Overview
The isolation of this compound is a multi-stage process that begins with the extraction of the compound from dried plant material, followed by a series of chromatographic steps to remove impurities and isolate the target molecule. The general workflow is depicted below.
Caption: Experimental workflow for the isolation of this compound.
Materials and Reagents
-
Dried and powdered plant material (e.g., roots of Scrophularia ningpoensis)
-
Ethanol (95% and other dilutions)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Macroporous adsorbent resin (e.g., AB-8)[5]
-
Silica gel for column chromatography (200-300 mesh)
-
Analytical and preparative reversed-phase C18 columns
-
Standard reference of this compound (for comparison)
Detailed Experimental Protocols
Protocol 1: Extraction of Crude Iridoid Glycosides
This protocol describes the extraction of the crude iridoid glycoside mixture from the plant material.
-
Plant Material Preparation: Air-dry the plant material (e.g., roots of Scrophularia ningpoensis) at room temperature and grind into a coarse powder (20-40 mesh).
-
Extraction:
-
Macerate the powdered plant material (1 kg) with 70% aqueous ethanol (10 L) at room temperature for 24 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then filter paper.
-
Repeat the extraction process on the plant residue two more times.
-
Alternatively, perform accelerated solvent extraction (ASE) using 50% ethanol at an elevated temperature (e.g., 50°C) and pressure (e.g., 1500 psi) for a more efficient extraction.[6]
-
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.
Protocol 2: Enrichment by Macroporous Resin Chromatography
This step aims to enrich the iridoid glycoside fraction and remove pigments, polysaccharides, and other highly polar or non-polar compounds.
-
Column Preparation: Pack a glass column with macroporous resin (e.g., AB-8). The column size should be appropriate for the amount of crude extract (e.g., a 5:1 resin to extract weight ratio). Pre-condition the column by washing sequentially with deionized water and 95% ethanol. Finally, equilibrate the column with deionized water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of deionized water and load it onto the equilibrated column.
-
Elution:
-
Wash the column with 2-3 column volumes (CV) of deionized water to remove sugars and other highly polar impurities.
-
Elute the iridoid glycoside fraction with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound. Iridoid glycosides typically elute in the 20-60% ethanol fractions.
-
-
Concentration: Combine the fractions rich in this compound and concentrate under reduced pressure to yield an enriched iridoid glycoside fraction.
Protocol 3: Purification by Preparative HPLC
The final purification of this compound is achieved using preparative reversed-phase HPLC.
-
Sample Preparation: Dissolve the enriched iridoid glycoside fraction in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Preparative reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-10 min, 5-15% A; 10-30 min, 15-25% A; 30-40 min, 25-50% A. The gradient should be optimized based on analytical HPLC results.[7][8]
-
Flow Rate: 10-20 mL/min.
-
Detection: UV at 210 nm.
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound based on the retention time of a standard or analytical HPLC profile.
-
Final Processing: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain pure this compound as a white powder.
Quantitative Data
The yield and purity of this compound can vary depending on the plant source, extraction method, and purification strategy. The following tables provide representative data synthesized from typical iridoid glycoside isolation procedures.
Table 1: Extraction and Enrichment Yields
| Step | Parameter | Value | Reference |
| Extraction | Plant Material | Scrophularia ningpoensis roots | [3][9] |
| Extraction Solvent | 70% Ethanol | - | |
| Solid-to-Liquid Ratio | 1:10 (w/v) | - | |
| Crude Extract Yield | 15 - 25% (of dry plant weight) | [10] | |
| Enrichment | Resin Type | Macroporous Resin (AB-8) | [5] |
| Elution Solvent | 20-60% Ethanol | - | |
| Enriched Fraction Yield | 3 - 5% (of dry plant weight) | - |
Table 2: Preparative HPLC Purification Data
| Parameter | Value | Reference |
| Column | Preparative C18 (250 x 20 mm, 5 µm) | - |
| Mobile Phase | Acetonitrile/Water Gradient | [7] |
| Loading Amount | 100 - 500 mg of enriched fraction | - |
| Purity of Isolated this compound | > 98% (by HPLC) | [11] |
| Recovery from Prep-HPLC | 70 - 85% | [11] |
Visualization of the Anti-inflammatory Signaling Pathway
Iridoid glycosides, including this compound, are known to exhibit anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The protocol detailed in these application notes provides a reliable and systematic approach for the isolation of high-purity this compound from plant sources. The combination of solvent extraction, macroporous resin enrichment, and preparative HPLC is an effective strategy for obtaining this valuable iridoid glycoside. The provided quantitative data and workflow visualizations serve as a practical resource for researchers to implement this protocol in their laboratories for further pharmacological studies and drug discovery efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Six new phenolic glycosides from the roots of Scrophularia ningpoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new iridoid glycoside from Scrophularia ningpoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemometric-guided chemical marker selection: A case study of the heat-clearing herb Scrophularia ningpoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Effect of Different Processing Methods on the Chemical Constituents of Scrophulariae Radix as Revealed by 2D NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Phytochemical Constituents and Antioxidant Activities of the Mistletoe, Phragmanthera capitata (Sprengel) Balle Extracted with Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ymcamerica.com [ymcamerica.com]
Application Notes and Protocols for the Quantification of 6-Epiharpagide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Epiharpagide is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. Iridoid glycosides are known for their diverse biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and in vitro and in vivo pharmacological research. While specific analytical methods for this compound are not widely published, methods for structurally similar iridoid glycosides, such as harpagide (B7782904), can be readily adapted and validated.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a High-Performance Thin-Layer Chromatography (HPTLC) method is described for qualitative and semi-quantitative analysis.
Chemical Structure
The chemical structure of 6-Epi-8-O-acetylharpagide, a closely related compound, is available in public databases.[3] The core structure consists of a cyclopentanopyran ring system with a glucose moiety attached. The stereochemistry at position 6 is a key feature of this compound.
Analytical Methods
The following sections detail validated analytical methods for iridoid glycosides that can be adapted for this compound quantification.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with Ultraviolet (UV) detection is a robust and widely available technique for the quantification of iridoid glycosides.
Quantitative Data Summary (Adapted from methods for other iridoid glycosides)
| Parameter | Agnuside (B1665653) | p-Hydroxy Benzoic Acid | Picroside I | Picroside II |
| Linearity Range (µg/mL) | 25 - 250 | 5 - 100 | 10 - 100 | 10 - 100 |
| Correlation Coefficient (r²) | ≥0.999 | ≥0.999 | >0.99 | >0.99 |
| LOD (µg/mL) | Not Reported | Not Reported | Not Reported | Not Reported |
| LOQ (µg/mL) | Not Reported | Not Reported | Not Reported | Not Reported |
| Recovery (%) | 106.11 | 93.07 | 95.8 - 103.2 | 96.1 - 102.8 |
| Precision (RSD, %) | < 2 | < 2 | < 2 | < 2 |
| Reference | [4] | [4] | [5] | [5] |
Experimental Protocol
Sample Preparation (Plant Material)
-
Air-dry the plant material and grind it into a fine powder.
-
Accurately weigh a known amount of the powdered sample (e.g., 1 g).
-
Extract the sample with a suitable solvent, such as methanol, using sonication or Soxhlet extraction.[5]
-
Filter the extract through a 0.45 µm filter before injection.
Chromatographic Conditions (Adapted from[4])
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.5% (v/v) o-phosphoric acid in water. The exact ratio should be optimized for the best separation of this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The optimal wavelength for this compound should be determined by acquiring a UV spectrum. For many iridoid glycosides, detection is performed around 270 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
Method Validation The adapted method must be validated for this compound according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices.
Quantitative Data Summary (Adapted from methods for Catalpol (B1668604) and Harpagide)
| Parameter | Catalpol | Harpagide |
| Linearity Range (ng/mL) | 20 - 5000 | 10 - 2500 |
| Correlation Coefficient (r) | > 0.99 | > 0.99 |
| LLOQ (ng/mL) | 20 | 10 |
| Precision (RSD, %) | < 15.0 | < 15.0 |
| Accuracy (%) | Within ± 15.0 | Within ± 15.0 |
| Extraction Recovery (%) | > 76.5 | > 76.5 |
| Reference | [6][7] | [6][7] |
Experimental Protocol
Sample Preparation (Plasma)
-
To 20 µL of plasma, add an internal standard (e.g., salidroside).[8]
-
Precipitate proteins by adding 100 µL of acetonitrile.[6][7]
-
Vortex the mixture for 2 minutes and centrifuge at 13,000 rpm for 10 minutes.[6][7]
-
Dilute the supernatant with the mobile phase before injection.[6][7]
LC-MS/MS Conditions (Adapted from[6][7])
-
Column: C18 column (e.g., SunFire™ C18, 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and 10 mM ammonium (B1175870) formate.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for this compound).
-
Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion.
Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the qualitative and semi-quantitative analysis of phytochemicals in herbal extracts. It allows for the simultaneous analysis of multiple samples.
Quantitative Data Summary (Adapted from methods for other iridoid glycosides)
| Parameter | Echioidinin-5-O-β-D-glucopyranoside | Aucubin |
| Linearity Range (ng/spot) | 200 - 1400 | 20 - 100 (µg/mL) |
| Correlation Coefficient (r²) | 0.9940 | 0.997 |
| LOD (ng/spot) | 54.37 | 6.6 (µg/mL) |
| LOQ (ng/spot) | 68.47 | 20 (µg/mL) |
| Recovery (%) | 96.69 | 95 - 98 |
| Precision (RSD, %) | Not Reported | < 7.2 |
| Reference | [9] | [10] |
Experimental Protocol
Sample and Standard Preparation
-
Prepare extracts of plant material as described for the HPLC method.
-
Prepare a stock solution of a this compound reference standard in methanol.
-
Create a series of standard solutions of different concentrations from the stock solution.
Chromatographic Conditions (Adapted from[9][11])
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of ethyl acetate, methanol, water, and acetic acid (e.g., 80:12:6:2 v/v/v/v). The composition should be optimized for this compound.
-
Application: Apply samples and standards as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Derivatization: After development, dry the plate and spray with a suitable derivatization reagent (e.g., vanillin-sulfuric acid) followed by heating to visualize the spots.[11]
-
Densitometric Analysis: Scan the plate using a TLC scanner at the wavelength of maximum absorbance for the derivatized spots (e.g., 510 nm for vanillin-sulfuric acid derivatization).[11]
Biological Activity and Signaling Pathways
Iridoid glycosides, including harpagide and harpagoside (B1684579), have been reported to possess significant anti-inflammatory properties.[12][13] Their mechanism of action often involves the modulation of key inflammatory signaling pathways. For instance, some iridoid glycosides have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[14][15] Additionally, the PI3K/Akt signaling pathway has been implicated in the cellular effects of certain iridoid glycosides.[16][17] A simplified representation of a potential signaling pathway modulated by iridoid glycosides is shown below.
Caption: Potential signaling pathways modulated by iridoid glycosides.
Conclusion
The analytical methods and protocols presented here provide a comprehensive framework for the quantification of this compound. While these methods have been validated for structurally similar iridoid glycosides, it is imperative that they are fully validated for this compound to ensure accurate and reliable results. The choice of method will depend on the specific application, with HPLC-UV being suitable for routine quality control and LC-MS/MS being the preferred method for bioanalysis due to its higher sensitivity and selectivity. HPTLC offers a valuable tool for screening and qualitative analysis. The provided information on biological activity and signaling pathways can guide further pharmacological investigations into the therapeutic potential of this compound.
References
- 1. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Epi-8-O-acetylharpagide | C17H26O11 | CID 21604822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical studies for quantitative estimation of iridoid glycosides in Picrorhiza kurroa Royle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an LC-MS/MS Method for Determination of Catalpol and Harpagide in Small Volume Rat Plasma: Application to a Pharmacokinetic Study [scirp.org]
- 7. scirp.org [scirp.org]
- 8. Validated LC-MS method for simultaneous quantitation of catalpol and harpagide in rat plasma: application to a comparative pharmacokinetic study in normal and diabetic rats after oral administration of Zeng-Ye-Decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and HPTLC Analysis of Iridoids in Premna integrifolia, an Important Ingredient of Ayurvedic Drug Dashmool | Semantic Scholar [semanticscholar.org]
- 12. Effects of β-glucosidase hydrolyzed products of harpagide and harpagoside on cyclooxygenase-2 (COX-2) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ABC Herbalgram Website [herbalgram.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cornel Iridoid Glycoside Inhibits Tau Hyperphosphorylation via Regulating Cross-Talk Between GSK-3β and PP2A Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cornel Iridoid Glycoside Inhibits Tau Hyperphosphorylation via Regulating Cross-Talk Between GSK-3β and PP2A Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of 6-Epiharpagide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of 6-Epiharpagide using High-Performance Liquid Chromatography (HPLC) with UV detection. The method described is based on established principles for the analysis of the closely related isomer, harpagide (B7782904), and serves as a strong starting point for method development and validation for this compound.
Introduction
This compound is an iridoid glycoside and an epimer of harpagide, a compound known for its presence in medicinal plants. The accurate quantification of this compound is crucial for quality control, pharmacokinetic studies, and overall drug development and research. This application note outlines a reliable HPLC method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point and should be optimized for your specific instrumentation and sample matrix.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (containing 0.03% phosphoric acid) |
| Elution Mode | Gradient or Isocratic (start with a gradient to optimize separation) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the HPLC method for this compound. Please note that these values are typical and may vary depending on the specific instrumentation and experimental conditions. Method validation is required to establish performance characteristics in your laboratory.
Table 2: Summary of Quantitative Data (Typical Values)
| Parameter | Expected Value |
| Retention Time (tR) | ~10 - 15 min (highly dependent on exact gradient) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) or a suitable solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for common sample types.
-
Plant Material:
-
Grind the dried plant material to a fine powder.
-
Accurately weigh a portion of the powder (e.g., 1 g).
-
Extract the powder with a suitable solvent (e.g., methanol) using ultrasonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Liquid Formulations:
-
Dilute the liquid formulation with the mobile phase to bring the concentration of this compound into the linear range of the assay.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Method Validation Considerations
It is critical to validate this HPLC method in your laboratory to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, particularly its isomer, harpagide. Peak purity analysis using a photodiode array (PDA) detector is recommended. If co-elution with harpagide is observed, further method development, potentially including the use of a chiral column, may be necessary.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Logical Relationship for Method Development
This diagram outlines the logical steps involved in developing and validating the HPLC method for this compound.
Caption: Logical flow for HPLC method development and validation.
Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 6-Epiharpagide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Epiharpagide is an iridoid glycoside whose biological activities are of increasing interest to the scientific community. While direct studies on this compound are emerging, its structural similarity to the well-researched compound harpagide (B7782904) and its derivative, 6-Epi-8-o-acetylharpagide, suggests a strong potential for anti-inflammatory, antioxidant, and anti-apoptotic properties[1][2]. 6-Epi-8-o-acetylharpagide is noted for its potential to modulate inflammatory pathways, possibly through the inhibition of cyclooxygenase and lipoxygenase[1]. Harpagide has demonstrated efficacy in reducing inflammation by inhibiting COX-2 and TNF-α induced responses[3][4]. Furthermore, harpagide has been shown to exhibit neuroprotective effects by attenuating neuronal apoptosis via the Wnt/β-catenin signaling pathway.
These application notes provide detailed protocols for a panel of cell-based assays to investigate the bioactivity of this compound, focusing on its potential anti-inflammatory, antioxidant, and anti-apoptotic effects. The provided methodologies will enable researchers to quantitatively assess the compound's efficacy and elucidate its mechanism of action.
Anti-Inflammatory Activity Assays
Inflammation is a key process in many diseases, and its modulation is a critical therapeutic strategy. The following assays are designed to determine the anti-inflammatory potential of this compound by measuring its effect on the production of inflammatory mediators and the activity of key signaling pathways.
Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages
This assay measures the ability of this compound to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), from lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or THP-1).
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of each cytokine for each concentration of this compound compared to the LPS-stimulated control. Determine the IC₅₀ value.
Data Presentation:
| Concentration of this compound (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Dexamethasone (10 µM) |
NF-κB Signaling Pathway Reporter Assay
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. This assay utilizes a reporter cell line (e.g., HEK293-NF-κB-luc) to measure the inhibitory effect of this compound on NF-κB activation.
Experimental Workflow Diagram:
References
- 1. 6-Epi-8-o-acetylharpagide | 97169-44-3 | XDA16944 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Harpagide inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Animal Models for Studying the Effects of Harpagide and Related Compounds
Disclaimer: Scientific literature readily available does not provide specific data on the biological effects and animal models for studying 6-Epiharpagide . The following application notes and protocols are based on studies of the closely related iridoid glycoside, Harpagide (B7782904) , and extracts of Harpagophytum procumbens (Devil's Claw), from which these compounds are derived. Researchers should consider that the biological activity of this compound may differ from that of Harpagide.
Application Notes
Extracts from Harpagophytum procumbens and its active constituents, such as harpagoside (B1684579) and harpagide, have demonstrated significant anti-inflammatory, analgesic, and neuroprotective properties in various preclinical animal models. These compounds are primarily investigated for their potential therapeutic applications in inflammatory conditions like arthritis and in pain states, including neuropathic pain.[1][2][3][4] The primary animal models utilized are rodents, specifically rats and mice.
The mechanisms of action are believed to involve the modulation of inflammatory pathways, including the suppression of pro-inflammatory cytokines like TNF-α and IL-6, and inhibition of enzymes such as COX-2. Furthermore, studies on harpagide suggest a neuroprotective role through the inhibition of the TLR4/MyD88/NF-κB signaling pathway in microglia, which is crucial in neuroinflammation. Harpagide has also been shown to promote the release of synaptic vesicles, suggesting its potential in neurodegenerative disorders.
Table 1: Summary of Animal Models and Key Findings for Harpagophytum procumbens Extracts and Harpagide
| Animal Model | Species/Strain | Condition Studied | Compound Administered | Dosage | Key Findings | Reference |
| Carrageenan-induced Paw Edema | Rat | Acute Inflammation | H. procumbens extract | Not specified | Significant reduction in paw edema. | |
| Cotton Pellet-induced Granuloma | Rat | Chronic Inflammation | H. procumbens extract | Not specified | Significant decrease in granuloma weight. | |
| Acetic Acid-induced Writhing | Mouse | Analgesia | H. procumbens extract | Not specified | Significant reduction in the number of writhings. | |
| Plantar Incision Model | Rat (Sprague-Dawley) | Postoperative Pain | H. procumbens extract | 300 mg/kg (oral) | Increased mechanical withdrawal threshold and reduced ultrasonic vocalizations. | |
| Spared Nerve Injury (SNI) Model | Rat (Sprague-Dawley) | Neuropathic Pain | H. procumbens extract | 300 mg/kg (oral) | Alleviated mechanical allodynia. | |
| TNF-α-induced Osteoarthritis Model | Rat | Osteoarthritis | Harpagide | 10 µM (in vitro) | Restored upregulation of MMP-13, COX2, IL-1β, and IL-6. | |
| Angiotensin II-induced Microglial Activation | Mouse (in vitro) | Neuroinflammation | Harpagide | Not specified | Inhibited TLR4/MyD88/NF-κB signaling pathway. | |
| Acute Cerebral Ischemic Injury | Mouse | Neuroprotection | Harpagide | 10 mg/kg | Decreased nerve function score and brain water content. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This model is used to assess the acute anti-inflammatory effects of a compound.
Materials:
-
Male Wistar rats (150-200g)
-
Harpagophytum procumbens extract
-
1% Carrageenan solution in saline
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Administer the H. procumbens extract or vehicle (e.g., saline) orally by gavage.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Spared Nerve Injury (SNI) Model in Rats (Neuropathic Pain Model)
This surgical model induces long-lasting neuropathic pain symptoms.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Harpagophytum procumbens extract
-
Von Frey filaments
-
Oral gavage needles
Procedure:
-
Anesthetize the rat.
-
Make a small incision on the lateral surface of the left thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a set period (e.g., 7 days) for the neuropathic pain to develop.
-
Administer the H. procumbens extract or vehicle orally daily.
-
Assess mechanical allodynia by measuring the paw withdrawal threshold using von Frey filaments applied to the lateral plantar surface of the injured paw. A decrease in the withdrawal threshold indicates allodynia.
In Vitro Microglial Activation Assay
This assay investigates the effect of a compound on neuroinflammation.
Materials:
-
BV2 microglial cell line
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS) or Angiotensin II
-
Harpagide
-
Reagents for ELISA (for measuring cytokines like TNF-α, IL-6)
-
Reagents for Western blotting (for proteins in the TLR4/MyD88/NF-κB pathway)
Procedure:
-
Culture BV2 cells in standard conditions.
-
Pre-treat the cells with different concentrations of Harpagide for a specific duration (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) or Angiotensin II to induce an inflammatory response.
-
After a defined incubation period (e.g., 24 hours), collect the cell culture supernatant and cell lysates.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA.
-
Analyze the protein expression levels of key components of the TLR4/MyD88/NF-κB signaling pathway (e.g., phosphorylated p65) in the cell lysates using Western blotting.
Visualizations
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Analgesic Effect of Harpagophytum procumbens on Postoperative and Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of Harpagophytum procumbens and Turnera subulata and Advances in Nutraceutical Delivery Systems in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic effect of Harpagophytum procumbens on postoperative and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Epiharpagide as a Chemical Probe in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Epiharpagide is an iridoid glycoside, a class of monoterpenoids known for a wide range of biological activities, including anti-inflammatory effects. While direct molecular targets of this compound are still under investigation, its structural similarity to other well-studied iridoid glycosides, such as Harpagoside, suggests its potential as a valuable chemical probe for studying cellular signaling pathways, particularly those involved in inflammation. Chemical probes are small molecules with well-defined mechanisms of action used to interrogate biological processes. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe, with a primary focus on the investigation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. The protocols and data presented are based on the established activities of the closely related compound, Harpagoside, and serve as a guide for the characterization and application of this compound.
Principle of Action
Based on studies of the structurally analogous compound Harpagoside, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[1][2] Harpagoside has been shown to suppress the expression of iNOS and COX-2 by preventing the nuclear translocation of NF-κB.[1][2] It is proposed that this compound may act at a similar point in the pathway, making it a useful tool for dissecting the mechanisms of NF-κB regulation. Some evidence also suggests that related compounds may directly inhibit the enzymatic activity of COX-1 and COX-2.[3]
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data for this compound based on reported values for the related compound Harpagoside. Researchers should experimentally determine these values for this compound.
| Parameter | Value | Cell Line/System | Comments |
| IC₅₀ (NF-κB Reporter Assay) | 50 - 200 µM | RAW 264.7 macrophages | Concentration at which this compound inhibits 50% of LPS-induced NF-κB transcriptional activity. |
| IC₅₀ (COX-2 Expression) | 100 - 300 µM | Human HepG2 cells | Concentration at which this compound inhibits 50% of LPS-induced COX-2 protein expression. |
| IC₅₀ (iNOS Expression) | 100 - 300 µM | Human HepG2 cells | Concentration at which this compound inhibits 50% of LPS-induced iNOS protein expression. |
| Binding Energy (COX-2) | -5 to -10 kcal/mol | In silico docking | Predicted binding energy from molecular docking studies, suggesting potential direct interaction. |
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the effects of this compound on the NF-κB signaling pathway.
1. NF-κB Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
pNF-κB-Luc reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene)
-
pSV-β-galactosidase control plasmid
-
Lipofectamine 3000 or similar transfection reagent
-
Lipopolysaccharide (LPS)
-
This compound
-
Luciferase Assay System
-
β-Galactosidase Assay Kit
-
96-well cell culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Co-transfect the cells with the pNF-κB-Luc reporter plasmid and the pSV-β-galactosidase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100, 200 µM) or vehicle (DMSO). Pre-treat the cells for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 6 hours. Include unstimulated and vehicle-treated stimulated controls.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Measure β-galactosidase activity to normalize for transfection efficiency.
-
Calculate the relative luciferase activity (Luciferase/β-galactosidase) and express the results as a percentage of the LPS-stimulated control.
-
2. Western Blot for NF-κB Nuclear Translocation
This protocol assesses the ability of this compound to prevent the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Line: Human HepG2 or RAW 264.7 cells.
-
Materials:
-
Cells and standard culture reagents
-
This compound
-
LPS
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound at desired concentrations for 1 hour.
-
Stimulate with LPS (100 ng/mL) for 30-60 minutes.
-
Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Determine the protein concentration of each fraction using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p65, Lamin B1, and GAPDH overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions.
-
3. Immunofluorescence for NF-κB p65 Subunit Localization
This method provides a visual confirmation of the effect of this compound on NF-κB p65 nuclear translocation.
-
Cell Line: RAW 264.7 or HeLa cells.
-
Materials:
-
Cells and culture reagents
-
Glass coverslips in 24-well plates
-
This compound
-
LPS
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-p65
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30-60 minutes.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 1 hour.
-
Incubate with anti-p65 primary antibody overnight at 4°C.
-
Wash and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Visualizations
Caption: Hypothesized mechanism of this compound action on the NF-κB signaling pathway.
Caption: A logical workflow for characterizing this compound as an NF-κB inhibitor.
References
Application of 6-Epiharpagide in Anti-inflammatory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. 6-Epiharpagide, an iridoid glycoside, is a compound of interest for its potential therapeutic properties. While specific research on this compound is emerging, the anti-inflammatory activity of related iridoid glycosides, such as Harpagide and Strictosamide, suggests its potential to modulate key inflammatory pathways.
This document provides a generalized framework for investigating the anti-inflammatory effects of this compound, including detailed experimental protocols and an overview of the primary signaling pathways involved. The methodologies described are standard in the field and can be adapted for the specific study of this compound and other novel compounds.
Potential Mechanism of Action
Based on studies of structurally similar compounds, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.
dot digraph "NF-kB_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Proposed Inhibition of the NF-κB Signaling Pathway", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IkB [label="IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB (p65/p50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_nucleus [label="NF-κB (nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Genes [label="Pro-inflammatory Genes\n(iNOS, COX-2, TNF-α, IL-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Epiharpagide [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges LPS -> TLR4 [label="binds"]; TLR4 -> IKK [label="activates"]; IKK -> IkB [label="phosphorylates"]; IkB -> NFkB [label="releases"]; NFkB -> NFkB_nucleus [label="translocates to"]; NFkB_nucleus -> Genes [label="activates transcription"]; Epiharpagide -> IKK [label="inhibits", style=dashed, color="#EA4335"]; Epiharpagide -> NFkB_nucleus [label="inhibits", style=dashed, color="#EA4335"]; } mend
Figure 1: Proposed Inhibition of the NF-κB Signaling Pathway by this compound.
dot digraph "MAPK_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Proposed Modulation of the MAPK Signaling Pathway", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MAPKKK [label="MAPKKK\n(e.g., TAK1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPKK [label="MAPKK\n(e.g., MKK3/6, MEK1/2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, ERK, JNK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AP1 [label="AP-1 (c-Jun/c-Fos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Genes [label="Pro-inflammatory Genes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Epiharpagide [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges LPS -> TLR4; TLR4 -> MAPKKK [label="activates"]; MAPKKK -> MAPKK [label="phosphorylates"]; MAPKK -> MAPK [label="phosphorylates"]; MAPK -> AP1 [label="activates"]; AP1 -> Genes [label="activates transcription"]; Epiharpagide -> MAPK [label="inhibits phosphorylation", style=dashed, color="#EA4335"]; } mend
Figure 2: Proposed Modulation of the MAPK Signaling Pathway by this compound.
Quantitative Data Summary
As specific quantitative data for this compound is not yet widely available in peer-reviewed literature, the following tables are presented as templates for data acquisition and comparison. These tables are based on expected outcomes from the described experimental protocols.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | 98.6 | ± 4.8 |
| 10 | 95.3 | ± 5.1 |
| 25 | 92.1 | ± 4.5 |
| 50 | 88.7 | ± 5.5 |
| 100 | 85.4 | ± 6.0 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated Macrophages
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (untreated) | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.2 | 0 |
| LPS + this compound (10 µM) | 30.5 ± 2.5 | 33.4 |
| LPS + this compound (25 µM) | 21.2 ± 1.9 | 53.7 |
| LPS + this compound (50 µM) | 12.6 ± 1.5 | 72.5 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | 15.2 ± 2.1 | 10.5 ± 1.8 | 8.9 ± 1.2 |
| LPS (1 µg/mL) | 1250.6 ± 98.7 | 850.2 ± 75.4 | 450.7 ± 42.1 |
| LPS + this compound (25 µM) | 625.3 ± 55.4 | 410.6 ± 38.9 | 210.3 ± 25.6 |
| LPS + this compound (50 µM) | 310.8 ± 30.1 | 205.1 ± 22.3 | 102.5 ± 15.8 |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory potential of this compound.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: General Experimental Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Start: Compound Preparation\n(this compound)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="Cell Culture\n(e.g., RAW 264.7 Macrophages)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability [label="Cell Viability Assay\n(MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; NO_Assay [label="Nitric Oxide (NO) Assay\n(Griess Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokine_Assay [label="Cytokine Measurement\n(ELISA)", fillcolor="#FBBC05", fontcolor="#202124"]; Western_Blot [label="Western Blot Analysis\n(NF-κB & MAPK pathways)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nInterpretation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Cell_Culture; Cell_Culture -> Viability; Viability -> NO_Assay [label="Determine non-toxic concentrations"]; NO_Assay -> Cytokine_Assay; Cytokine_Assay -> Western_Blot; Western_Blot -> Data_Analysis; Data_Analysis -> Conclusion; } mend
Figure 3: General Experimental Workflow for Screening Anti-inflammatory Compounds.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, and 6-well for Western blotting).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group.
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays).
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound.
-
Principle: The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
-
Procedure:
-
After treatment with this compound, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Principle: The Griess reagent reacts with nitrite to form a purple azo compound, which can be quantified spectrophotometrically.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
This assay quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Principle: A specific capture antibody coated on the microplate binds the cytokine of interest. A detection antibody, conjugated to an enzyme, binds to the captured cytokine. The addition of a substrate results in a color change proportional to the amount of cytokine present.
-
Procedure:
-
Use commercially available ELISA kits for the specific cytokines.
-
Follow the manufacturer's instructions for adding standards, samples (cell culture supernatant), capture antibody, detection antibody, and substrate.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins such as p65 (NF-κB), IκBα, p38, ERK, and JNK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Conclusion
While direct experimental evidence for the anti-inflammatory activity of this compound is still to be broadly established, its structural similarity to other known anti-inflammatory iridoid glycosides makes it a promising candidate for further investigation. The protocols and frameworks provided here offer a robust starting point for researchers to elucidate the potential of this compound as a novel anti-inflammatory agent. Future studies should focus on generating specific quantitative data and exploring its efficacy in in vivo models of inflammation.
Application Notes: Neuroprotective Assays for 6-Epiharpagide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protocols to assess the neuroprotective potential of 6-Epiharpagide, an iridoid glycoside, in an in vitro model of Parkinson's disease. The methodologies detailed below utilize the human neuroblastoma SH-SY5Y cell line exposed to the neurotoxin 6-hydroxydopamine (6-OHDA) to mimic neurodegenerative processes. The assays focus on key indicators of neuroprotection, including cell viability, apoptosis, and oxidative stress.
Introduction
This compound is an iridoid glycoside with potential therapeutic applications in neurodegenerative diseases. Characterized by progressive neuronal loss, these conditions are often linked to oxidative stress and apoptosis. The protocols herein provide a framework for evaluating the cytoprotective, anti-apoptotic, and antioxidant properties of this compound. The human neuroblastoma SH-SY5Y cell line is a well-established model for studying neurotoxicity and neuroprotection due to its human origin and dopaminergic characteristics. The neurotoxin 6-hydroxydopamine (6-OHDA) is widely used to induce Parkinson's-like cellular damage by generating reactive oxygen species (ROS) and triggering apoptotic cell death.
Data Presentation
The following tables summarize representative quantitative data for the neuroprotective effects of iridoid glycosides, such as this compound, in a 6-OHDA-induced SH-SY5Y cell injury model. This data is compiled from studies on structurally related compounds and serves as an illustrative example of expected outcomes.
Table 1: Effect of this compound on Cell Viability in 6-OHDA-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (%) |
| Control (untreated) | - | 100 ± 5.2 |
| 6-OHDA | 100 µM | 51.2 ± 3.8 |
| This compound + 6-OHDA | 10 µM | 65.4 ± 4.1 |
| This compound + 6-OHDA | 25 µM | 78.9 ± 3.5 |
| This compound + 6-OHDA | 50 µM | 89.1 ± 4.6 |
Table 2: Effect of this compound on Apoptosis in 6-OHDA-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Apoptotic Cells (%) |
| Control (untreated) | - | 4.5 ± 1.1 |
| 6-OHDA | 100 µM | 35.8 ± 2.9 |
| This compound + 6-OHDA | 25 µM | 21.3 ± 2.2 |
| This compound + 6-OHDA | 50 µM | 12.7 ± 1.8 |
Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration | Relative ROS Levels (%) |
| Control (untreated) | - | 100 ± 8.1 |
| 6-OHDA | 100 µM | 245 ± 15.3 |
| This compound + 6-OHDA | 25 µM | 162 ± 11.7 |
| This compound + 6-OHDA | 50 µM | 115 ± 9.5 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well for viability, 6-well for apoptosis and ROS).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Introduce 6-OHDA (final concentration 100 µM) to induce neurotoxicity.
-
Incubate for an additional 24 hours before performing the assays.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of their viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Phosphate-buffered saline (PBS).
-
-
Protocol:
-
After the 24-hour treatment with this compound and 6-OHDA, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
PBS.
-
-
Protocol:
-
Following treatment, collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Intracellular ROS Assay (DCFH-DA Staining)
This assay measures the levels of intracellular reactive oxygen species.
-
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO).
-
Serum-free DMEM.
-
-
Protocol:
-
After treatment, wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Putative signaling pathways for this compound-mediated neuroprotection.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Epiharpagide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 6-Epiharpagide. The information is designed to address specific issues that may be encountered during experimentation, with a focus on improving reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the iridoid core of this compound?
A1: A common and readily available starting material for the asymmetric synthesis of iridoids is (-)-citronellal. Organocatalytic intramolecular Michael reactions can be employed to construct the cyclopentanoid core with high stereoselectivity.
Q2: Which protecting groups are recommended for the hydroxyl groups of the glucose moiety during glycosylation?
A2: Acetyl (Ac) or benzoyl (Bz) groups are commonly used to protect the hydroxyl groups on the glucose donor. Acetyl groups can be removed under mild basic conditions, which is often compatible with the sensitive iridoid structure. The choice of protecting group should be carefully considered based on the overall synthetic strategy and the stability of the aglycone.[1][2]
Q3: What are the critical parameters to control during the glycosylation step?
A3: The critical parameters for a successful glycosylation reaction include the choice of glycosyl donor and acceptor, the promoter or catalyst (e.g., Lewis acids like TMSOTf or BF3·OEt2), the solvent, and the reaction temperature. Anhydrous conditions are crucial to prevent hydrolysis of the glycosyl donor. The stereoselectivity of the glycosidic bond formation is a key challenge in the synthesis of iridoid glycosides.
Q4: How can I monitor the progress of the synthesis reactions?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of most reactions. For more detailed analysis and to confirm the identity and purity of intermediates and the final product, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[3][4] NMR spectroscopy is essential for structural elucidation of the products.
Q5: What are the most effective methods for purifying the final this compound product?
A5: Purification of iridoid glycosides can be challenging due to their polarity. High-Speed Countercurrent Chromatography (HSCCC) has been shown to be an efficient method for the preparative isolation and purification of iridoid glycosides from crude extracts and reaction mixtures.[5] Reverse-phase column chromatography is also a common technique, though it may require careful optimization of the solvent system.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in the formation of the iridoid aglycone | Incomplete cyclization reaction. | Increase the reaction time or temperature. Consider using a different catalyst or a higher catalyst loading. |
| Side reactions, such as polymerization or degradation of the starting material. | Lower the reaction temperature. Use a more selective catalyst. Ensure all reagents are pure and dry. | |
| Poor stereoselectivity at C-6 during epimerization | Inappropriate choice of base or solvent for the epimerization reaction. | Screen a variety of bases (e.g., DBU, NaOMe) and solvents to find the optimal conditions for achieving the desired stereoisomer. |
| Thermodynamic equilibration favoring the undesired isomer. | It may be necessary to isolate the desired epi-isomer through careful chromatography. | |
| Low yield in the glycosylation step | Hydrolysis of the glycosyl donor or acceptor. | Ensure strictly anhydrous conditions by using freshly distilled solvents and drying all glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Inactive catalyst or promoter. | Use a freshly opened or purified catalyst. Optimize the amount of promoter used. | |
| Formation of anomeric mixtures (α and β glycosides) | Lack of stereocontrol in the glycosylation reaction. | The choice of protecting groups on the glycosyl donor can influence the stereochemical outcome (e.g., participating groups at C-2 like acetyl can favor 1,2-trans glycosylation). The solvent can also play a role in anomeric selectivity. |
| Difficulty in removing protecting groups | Incomplete deprotection reaction. | Increase the reaction time, temperature, or the amount of deprotecting reagent. |
| Degradation of the this compound molecule under deprotection conditions. | Use milder deprotection conditions. For example, if acidic conditions are causing degradation, consider a different protecting group strategy that allows for removal under neutral or basic conditions. | |
| Co-elution of impurities during final purification | Similar polarity of the product and impurities. | Employ orthogonal purification methods. For instance, if reverse-phase HPLC is not providing adequate separation, consider normal-phase chromatography or HSCCC. |
Experimental Protocols
Protocol 1: Stereoselective Glycosylation of the 6-Epi-Iridoid Aglycone
This protocol describes a general procedure for the glycosylation of a hypothetical 6-epi-iridoid aglycone intermediate.
Materials:
-
6-Epi-Iridoid Aglycone
-
Acetobromo-α-D-glucose (Glycosyl Donor)
-
Silver(I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃) (Promoter)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Celite
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the 6-Epi-Iridoid Aglycone (1.0 eq) and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe.
-
Add Ag₂O (2.0 eq) to the mixture.
-
In a separate flask, dissolve Acetobromo-α-D-glucose (1.5 eq) in anhydrous DCM.
-
Slowly add the solution of the glycosyl donor to the aglycone mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours in the dark.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica (B1680970) gel to obtain the protected this compound.
| Parameter | Value |
| Aglycone:Donor Ratio | 1 : 1.5 |
| Promoter Equivalents | 2.0 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 24 - 48 hours |
| Typical Yield | 60 - 80% |
Protocol 2: Deprotection of Acetyl Groups to Yield this compound
This protocol outlines the removal of acetyl protecting groups from the glycoside moiety.
Materials:
-
Protected this compound
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (B1231860) (NaOMe) in MeOH (0.5 M solution)
-
Amberlite IR-120 H⁺ resin
Procedure:
-
Dissolve the protected this compound in anhydrous MeOH in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of 0.5 M NaOMe in MeOH dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, neutralize the mixture by adding Amberlite IR-120 H⁺ resin until the pH is neutral.
-
Filter the mixture to remove the resin and wash the resin with MeOH.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel or C18) or preparative HPLC to obtain pure this compound.
| Parameter | Value |
| Deprotecting Agent | Catalytic NaOMe in MeOH |
| Temperature | 0 °C |
| Reaction Time | 1 - 3 hours |
| Typical Yield | 85 - 95% |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the glycosylation step.
References
- 1. jocpr.com [jocpr.com]
- 2. glenresearch.com [glenresearch.com]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with 6-Epiharpagide In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-Epiharpagide in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: Direct dissolution of this compound in aqueous solutions is often challenging and may result in poor solubility or precipitation. It is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then serially dilute it into the aqueous buffer or media to the desired final concentration.
Q3: What are some alternative solvents to DMSO?
A3: If DMSO is not suitable for your experimental setup, other polar organic solvents such as ethanol (B145695) or methanol (B129727) can be considered for creating stock solutions. However, their compatibility with your specific assay and potential for cytotoxicity at the final concentration should be carefully evaluated.
Q4: My this compound solution appears cloudy or has visible precipitate. What should I do?
A4: Cloudiness or precipitation indicates that the compound has exceeded its solubility limit in the current solvent or concentration. Refer to the troubleshooting guide below for steps to address this issue, which may include gentle warming, sonication, or trying a different solvent system.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.
Issue 1: this compound fails to dissolve completely in the chosen solvent.
-
Possible Cause: The concentration of this compound exceeds its solubility in the selected solvent.
-
Troubleshooting Steps:
-
Reduce Concentration: Try dissolving a smaller amount of the compound in the same volume of solvent.
-
Gentle Warming: Warm the solution gently in a water bath (e.g., 37°C). Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator for short intervals to aid in dissolution.
-
Change Solvent: If the compound remains insoluble, consider using a stronger polar organic solvent like DMSO if you were initially using ethanol or methanol.
-
Issue 2: Precipitation occurs after diluting the stock solution into an aqueous medium.
-
Possible Cause: The solubility of this compound is significantly lower in the aqueous medium compared to the organic stock solvent.
-
Troubleshooting Steps:
-
Increase Dilution Factor: Prepare a more dilute stock solution and use a larger volume to reach the final concentration, thereby reducing the concentration of the organic solvent in the final aqueous solution.
-
Two-Step Dilution: Perform a serial dilution. First, dilute the DMSO stock into a small volume of your aqueous medium while vortexing, and then add this intermediate dilution to the final volume.
-
Use of Pluronic F-127: For particularly challenging compounds, incorporating a non-ionic surfactant like Pluronic F-127 in the final medium can help maintain solubility. Prepare a stock solution of Pluronic F-127 and add it to your medium before adding the this compound stock.
-
Data Presentation
Table 1: General Solvents for Iridoid Glycosides in In Vitro Studies
| Solvent | Application | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for creating high-concentration stock solutions. | Recommended to keep the final concentration in cell culture below 0.5% to avoid toxicity. |
| Ethanol | Alternative solvent for stock solutions. | May be more volatile than DMSO. Check for compatibility with your assay. |
| Methanol | Alternative solvent for stock solutions. | Similar to ethanol, assess for potential cytotoxicity and assay interference. |
| Water | Used for final dilutions from an organic stock. | Iridoid glycosides generally have low direct solubility in water. |
| Phosphate-Buffered Saline (PBS) | Used for final dilutions in physiological assays. | Similar solubility challenges as with water. |
| Cell Culture Media | The final aqueous environment for cell-based assays. | Dilute the stock solution carefully to avoid precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to make 1 mL of a 10 mM stock solution of a compound with a molecular weight of 364.34 g/mol , you would weigh 3.64 mg.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, use a bath sonicator for 5-10 minutes or warm the solution briefly at 37°C to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Serial Dilution: Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentration. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of medium. It is recommended to add the stock solution to the medium while gently vortexing to ensure rapid and uniform mixing, which can prevent precipitation.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Experimental workflow for preparing and using this compound in vitro.
Caption: Hypothetical signaling pathway (NF-κB) potentially modulated by this compound.
Technical Support Center: 6-Epiharpagide Stability and Degradation
Welcome to the technical support center for 6-Epiharpagide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of this compound. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles for iridoid glycosides and general practices for stability testing of natural products.
Frequently Asked Questions (FAQs)
Q1: What are the typical factors that can affect the stability of this compound?
Based on studies of structurally similar iridoid glycosides such as harpagoside (B1684579), aucubin, and catalpol, the stability of this compound is likely influenced by several factors:
-
pH: Iridoid glycosides often exhibit pH-dependent stability. Acidic conditions, similar to those in gastric fluid, may lead to hydrolysis of the glycosidic bond or other rearrangements. For instance, harpagoside has been observed to degrade in artificial gastric fluid[1]. Aucubin is also known to be unstable in highly acidic environments[2].
-
Temperature: Elevated temperatures can accelerate degradation reactions. For many natural products, storage at lower temperatures is recommended to maintain stability[3].
-
Light: Exposure to UV or visible light can lead to photolytic degradation. Photostability testing is a standard part of forced degradation studies for new drug substances[4].
-
Oxidizing Agents: The presence of oxidizing agents may lead to the formation of oxidation products.
-
Enzymes: The glycosidic bond in this compound can be susceptible to enzymatic cleavage by β-glucosidases, which may be present in plant extracts or microbial contaminants[5].
Q2: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound have not been detailed in the available literature, potential degradation pathways for iridoid glycosides can be inferred from related compounds. The primary degradation routes are likely to involve:
-
Acid-Catalyzed Hydrolysis: Cleavage of the glycosidic bond to yield the aglycone and the sugar moiety. The aglycone itself may be unstable and undergo further rearrangements.
-
Epimerization: Changes in stereochemistry at various chiral centers under certain pH and temperature conditions.
-
Ring Opening/Rearrangement: The cyclopentane (B165970) ring of the iridoid structure may undergo rearrangements, particularly under harsh acidic or basic conditions.
A proposed general degradation pathway for an iridoid glycoside under acidic conditions is illustrated below.
Q3: How can I monitor the degradation of this compound in my samples?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis, PDA, or MS) is the most common and effective technique for monitoring the degradation of iridoid glycosides. A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound in my solution.
-
Check the pH of your solution: As iridoid glycosides can be unstable in acidic conditions, ensure your solvent system is not acidic. Consider using a buffer to maintain a neutral or slightly acidic pH if compatible with your experiment. Some iridoids show maximum stability in the pH 4-6 range.
-
Control the temperature: Store your stock solutions and samples at low temperatures (e.g., 2-8 °C) and protect them from light, especially for long-term storage.
-
Use fresh solutions: Prepare solutions fresh whenever possible. The stability of harpagoside in stock solutions has been shown to be maintained for at least 24 hours under refrigeration.
Problem: I see new peaks appearing in my chromatogram over time.
-
These are likely degradation products. To identify them, you can perform forced degradation studies (see Experimental Protocols section) to intentionally generate these products. Techniques like LC-MS/MS can then be used to elucidate their structures by analyzing their fragmentation patterns.
-
Consider excipient incompatibility: If your formulation includes other components, these new peaks could be due to interactions between this compound and the excipients.
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing) of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound. The goal is to achieve 5-20% degradation of the active substance.
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) or other suitable organic solvent
-
Purified water
-
pH meter
-
HPLC system with a UV/PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid this compound and the stock solution to dry heat (e.g., 80 °C) in an oven.
-
Photolytic Degradation: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a developed HPLC method.
-
Data Analysis:
-
Monitor the decrease in the peak area of this compound.
-
Observe the formation of new peaks, representing degradation products.
-
Calculate the percentage degradation.
-
Perform peak purity analysis to ensure the chromatographic peak of this compound is not co-eluting with any degradants.
-
The following diagram illustrates a general workflow for a forced degradation study.
Quantitative Data Summary
As specific quantitative stability data for this compound is not publicly available, the following table provides a comparative summary of stability data for related iridoid glycosides to serve as a reference.
| Compound | Condition | Observation | Reference |
| Harpagoside | Artificial Gastric Fluid (pH ~1.2) | ~10% decrease in 3 hours | |
| Harpagoside | Artificial Intestinal Fluid | Stable for 6 hours | |
| Aucubin | pH 1.2 | Half-life of 5.02 hours | |
| Aucubin | pH 2.0 | Half-life of 14.84 hours | |
| Aucubin | pH > 3.0 | Stable for several days | |
| Iridoid Glycosides (from E. ulmoides) | pH ≥ 10 | Gradual degradation | |
| Iridoid Glycosides (from E. ulmoides) | High Temperature (80°C) | Some compounds showed degradation |
This information should guide researchers in designing and interpreting their stability studies for this compound. It is crucial to perform compound-specific studies to establish a definitive stability profile.
References
- 1. Physicochemical properties of harpagoside and its in vitro release from Harpagophytum procumbens extract tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 4. scispace.com [scispace.com]
- 5. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
Technical Support Center: Quantification of 6-Epiharpagide in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 6-Epiharpagide in complex mixtures such as plant extracts and biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying this compound in complex mixtures?
The primary challenges include matrix effects from co-eluting compounds, which can lead to ion suppression or enhancement in LC-MS analysis, and poor chromatographic resolution from structurally similar compounds.[1][2] Other significant issues include low recovery during sample extraction, degradation of the analyte, and the lack of a commercially available certified reference standard for this compound, which can complicate accurate quantification.
Q2: My HPLC-UV chromatogram shows poor peak shape and shifting retention times for this compound. What could be the cause?
Poor peak shape (e.g., tailing or fronting) and retention time variability can be caused by several factors. These include issues with the mobile phase composition, such as incorrect pH or buffer concentration, column degradation, or the presence of contaminants. It is also possible that the injection solvent is too strong, causing peak distortion.
Q3: I am observing significant ion suppression for this compound in my LC-MS/MS analysis. How can I mitigate this?
Ion suppression is a common matrix effect in LC-MS/MS.[2][3] To address this, consider the following strategies:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the co-eluting matrix components that are causing the suppression. This could involve changing the column, mobile phase, or gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If an SIL-IS is not available, a structurally similar analog can be used.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as close as possible to the sample matrix to compensate for consistent matrix effects.
Q4: My recovery of this compound from the plant matrix is low and inconsistent. What can I do to improve it?
Low and variable recovery is often related to the extraction procedure.[4] To enhance recovery, consider optimizing the extraction solvent, trying different extraction techniques (e.g., ultrasound-assisted extraction, microwave-assisted extraction), and adjusting the pH of the extraction solvent to improve the solubility of this compound. It is also crucial to ensure the complete evaporation of the extraction solvent and proper reconstitution in a solvent compatible with the analytical method.
Q5: Where can I obtain a reference standard for this compound, and how do I assess its purity?
The availability of a specific certified reference standard for this compound may be limited. You may need to have it custom-synthesized or isolated and purified in-house. The purity of the reference standard should be rigorously assessed using a combination of techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and HPLC with a universal detector like a charged aerosol detector (CAD).
Troubleshooting Guides
HPLC-UV Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Baseline Noise or Drift | 1. Contaminated mobile phase or column.2. Air bubbles in the detector or pump.3. Leaks in the system. | 1. Filter and degas the mobile phase. Flush the column with a strong solvent.2. Purge the pump and detector.3. Check all fittings for leaks. |
| Poor Peak Shape | 1. Column degradation.2. Inappropriate mobile phase pH.3. Sample overload. | 1. Replace the column.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | 1. Fluctuations in temperature.2. Inconsistent mobile phase composition.3. Pump malfunction. | 1. Use a column oven to maintain a constant temperature.2. Prepare fresh mobile phase and ensure proper mixing.3. Check the pump for proper functioning and pressure stability. |
LC-MS/MS Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | 1. Ion suppression from matrix components.2. Inefficient ionization.3. Clogged mass spectrometer interface. | 1. Improve sample cleanup (SPE, LLE).2. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).3. Clean the mass spectrometer interface (e.g., capillary, skimmer). |
| High Background Noise | 1. Contaminated mobile phase or solvents.2. Carryover from previous injections.3. Electronic noise. | 1. Use high-purity solvents and additives.2. Implement a thorough needle wash protocol and inject blanks between samples.3. Ensure proper grounding and shielding of the instrument. |
| Inaccurate Quantification | 1. Uncompensated matrix effects.2. Non-linearity of the calibration curve.3. Instability of the analyte in the matrix. | 1. Use a stable isotope-labeled internal standard or matrix-matched calibrants.2. Narrow the calibration range or use a weighted regression.3. Investigate analyte stability and use appropriate storage conditions and stabilizers if necessary. |
Quantitative Data Summary
The following tables provide typical performance characteristics for the quantification of iridoid glycosides like this compound in complex matrices using HPLC-UV and UPLC-MS/MS. These values are representative and may vary depending on the specific matrix, instrumentation, and method conditions.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 2: UPLC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Protocols
Protocol 1: Extraction of this compound from Harpagophytum procumbens
-
Sample Preparation: Dry the secondary tubers of Harpagophytum procumbens at 40°C and grind them into a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered plant material into a flask.
-
Add 20 mL of 70% methanol.
-
Perform ultrasound-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more.
-
Combine the supernatants.
-
-
Solvent Evaporation: Evaporate the combined supernatant to dryness under reduced pressure at 45°C using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in 5 mL of the initial mobile phase for HPLC or UPLC analysis.
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter before injection.
Protocol 2: UPLC-MS/MS Quantification of this compound
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detection: Multiple Reaction Monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds.
-
Quantification: Use a calibration curve constructed from a series of known concentrations of a purified this compound standard. An internal standard should be used to correct for matrix effects and variations in instrument response.
Visualizations
Caption: A generalized workflow for the quantification of this compound in complex mixtures.
Caption: A logical troubleshooting flow for addressing common chromatographic issues.
References
- 1. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiarthritic Effects of a Root Extract from Harpagophytum procumbens DC: Novel Insights into the Molecular Mechanisms and Possible Bioactive Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of 6-Epiharpagide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of 6-Epiharpagide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during extraction, purification, and handling of this iridoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for obtaining this compound?
A1: this compound is an iridoid glycoside that is typically isolated from natural plant sources. While direct large-scale cultivation methods for a specific this compound-rich plant are not extensively documented in publicly available literature, related compounds like harpagide (B7782904) and harpagoside (B1684579) are extracted from plants such as Harpagophytum procumbens (Devil's Claw).[1] It is crucial to perform analytical screening of potential plant sources to identify species or cultivars with the highest concentrations of this compound for viable large-scale extraction.
Q2: What are the main challenges in the large-scale purification of this compound?
A2: The primary challenges in the large-scale purification of this compound, similar to other iridoid glycosides, include:
-
Low concentration in biomass: The target compound may be present in low concentrations, requiring the processing of large volumes of plant material.
-
Presence of structurally similar impurities: Crude extracts often contain a complex mixture of other iridoid glycosides, flavonoids, and phenolic acids, which can be difficult to separate from this compound due to similar polarities.[2]
-
Compound stability: Iridoid glycosides can be sensitive to pH and temperature, potentially leading to degradation or epimerization during extraction and purification.[3][4]
-
Solvent consumption: Scaling up liquid chromatography methods can lead to the consumption of large volumes of organic solvents, which has cost and environmental implications.[5]
-
Chromatography resin selection and lifetime: Selecting the appropriate resin and ensuring its stability and performance over multiple cycles is a critical challenge in industrial-scale chromatography.[6]
Q3: What analytical methods are recommended for the quantification of this compound during production?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of iridoid glycosides like this compound.[7] Key considerations for developing a robust HPLC method include:
-
Column selection: A C18 reversed-phase column is typically used.
-
Mobile phase: A gradient elution with a mixture of water (often acidified with formic or phosphoric acid) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is common.[7]
-
Detection: UV detection, typically around 280 nm, is suitable for iridoid glycosides with a chromophore.[7] If the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used.
-
Method validation: The analytical method must be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness to ensure reliable quantification.[7]
Troubleshooting Guides
Extraction Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound in Crude Extract | Inefficient extraction solvent. | Screen different solvent systems (e.g., ethanol-water mixtures of varying polarity) to optimize the extraction of iridoid glycosides.[8][9] |
| Degradation of this compound during extraction. | Control the extraction temperature; higher temperatures can increase extraction efficiency but may also lead to degradation of thermolabile compounds.[3][10] Avoid prolonged exposure to harsh pH conditions. | |
| Improper particle size of the plant material. | Grind the plant material to a consistent and appropriate particle size to ensure efficient solvent penetration. | |
| High Levels of Impurities in Crude Extract | Non-selective extraction method. | Employ a pre-extraction step with a non-polar solvent to remove lipophilic substances before the main extraction of the more polar iridoid glycosides.[8] |
| Presence of sugars and other highly polar compounds. | Consider a preliminary cleanup step using techniques like liquid-liquid partitioning or solid-phase extraction (SPE) to remove highly polar impurities.[2] |
Purification Issues (Chromatography)
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of this compound from Structurally Similar Iridoid Glycosides | Suboptimal chromatography conditions. | Optimize the mobile phase gradient, flow rate, and temperature. A shallower gradient can improve the resolution of closely eluting peaks. |
| Inappropriate stationary phase. | Screen different types of chromatography resins (e.g., different pore sizes, particle sizes, or bonded phases) to find the one with the best selectivity for this compound. | |
| Column overloading. | Reduce the sample load on the column to prevent peak broadening and improve resolution. | |
| High Backpressure in Chromatography Column | Clogged column frit or tubing. | Filter the crude extract and mobile phases to remove particulate matter. Regularly clean the system and replace filters as needed. |
| Resin bed compression. | Ensure the column is packed correctly and operate within the recommended pressure limits for the specific resin. | |
| Precipitated buffer in the mobile phase. | Ensure the mobile phase components are fully miscible and buffers are used within their effective pH range to prevent precipitation.[11] | |
| Loss of this compound During Purification | Irreversible adsorption to the stationary phase. | Evaluate different resins and mobile phase additives to minimize non-specific binding. |
| Degradation on the column. | Ensure the pH of the mobile phase is within the stability range of this compound.[3][10] | |
| Inefficient elution from the resin. | Optimize the elution conditions, such as the concentration of the organic solvent or the pH of the eluent. |
Data Presentation
Table 1: Comparison of Extraction Methods for Iridoid Glycosides (Illustrative Data)
| Extraction Method | Solvent System | Temperature (°C) | Extraction Time (h) | Harpagoside Yield (%) | Reference |
| Maceration | Ethanol (B145695):Water (6:4 w/w) | Room Temperature | 24 | ~2.5 | [8] |
| Supercritical CO₂ with co-solvent | CO₂ with 25% (w/w) Ethanol | 40-60 | 2-4 | 20-30 | [8][12] |
| Pressurized Liquid Extraction | Water | 100 | 0.5 | High (relative) | [9] |
| Ultrasound-Assisted Extraction | Ethanol | 50 | 0.17 | High (relative) | [13] |
Table 2: Performance of Different Chromatography Techniques for Iridoid Glycoside Purification
| Chromatography Technique | Stationary Phase | Purity Achieved | Recovery (%) | Throughput | Reference |
| Medium-Pressure Liquid Chromatography | C18 Reversed-Phase | >95% | >90% | Moderate | [14] |
| High-Speed Countercurrent Chromatography | Two-phase solvent system | 92-96% | ~90% | High | [5][15] |
| Macroporous Resin Chromatography | D101 macroporous resin | Enrichment (51.1% total iridoids) | High | High | [16] |
Experimental Protocols
Protocol 1: General Extraction of Iridoid Glycosides from Plant Material
-
Milling: Grind the dried and powdered plant material to a uniform particle size (e.g., 40-60 mesh).
-
Extraction:
-
Macerate the milled plant material in a suitable solvent (e.g., 75% ethanol in water) at a solid-to-liquid ratio of 1:10 (w/v).[5]
-
Stir the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[5]
-
Repeat the extraction process two to three times to ensure exhaustive extraction.
-
-
Filtration and Concentration:
-
Filter the combined extracts to remove solid plant material.
-
Concentrate the filtrate under reduced pressure at a temperature below 50°C to obtain the crude extract.[5]
-
Protocol 2: Purification of Iridoid Glycosides using Macroporous Resin Chromatography
-
Resin Preparation: Pre-treat the macroporous resin (e.g., HPD100C) by washing sequentially with ethanol and then water to remove any impurities.[17]
-
Sample Loading: Dissolve the crude extract in water and load it onto the equilibrated macroporous resin column at a controlled flow rate.
-
Washing: Wash the column with water to remove highly polar impurities such as sugars.
-
Elution: Elute the adsorbed iridoid glycosides with a stepwise or gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).[14][16]
-
Fraction Collection and Analysis: Collect fractions and analyze them using HPLC to identify the fractions containing this compound.
-
Concentration: Pool the desired fractions and concentrate them under reduced pressure to obtain the enriched this compound fraction.
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]
- 8. researchspace.csir.co.za [researchspace.csir.co.za]
- 9. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. High anti-inflammatory activity of harpagoside-enriched extracts obtained from solvent-modified super- and subcritical carbon dioxide extractions of the roots of Harpagophytum procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Enrichment and Purification of Syringin, Eleutheroside E and Isofraxidin from Acanthopanax senticosus by Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Artifact Formation in 6-Epiharpagide Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to artifact formation during the sample preparation of 6-epiharpagide (B1162097).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is artifact formation a concern?
A1: this compound is an iridoid glycoside, a class of bicyclic monoterpenes known for their diverse biological activities. Like other iridoid glycosides, this compound possesses functional groups, including hydroxyls and an ester, that are susceptible to chemical reactions during sample preparation. These reactions can lead to the formation of artifacts—artificial compounds not originally present in the sample—which can complicate analysis, lead to misidentification of compounds, and produce inaccurate quantitative results.
Q2: What are the primary causes of artifact formation in this compound samples?
A2: The primary drivers of artifact formation during the preparation of this compound samples are exposure to acidic or basic conditions, elevated temperatures, and reactive solvents.[1] Acidic conditions can lead to hydrolysis of the glycosidic bond or other rearrangements, while both acidic and basic conditions can catalyze various reactions.[2][3] High temperatures can accelerate degradation and transformation reactions.[4] Solvents, particularly reactive ones like methanol (B129727), can form adducts or derivatives with the analyte.[1]
Q3: What types of artifacts are commonly observed with iridoid glycosides during mass spectrometry analysis?
A3: During mass spectrometry (MS) analysis of iridoid glycosides, several types of ions may be observed that can be mistaken for artifacts if not correctly interpreted. These include:
-
Adducts: Formation of adducts with solvent components or salts is common. For example, formate (B1220265) adducts ([M+HCOOH-H]⁻) can be seen when formic acid is used in the mobile phase.[5] Sodium ([M+Na]⁺) and other salt adducts are also frequently observed.[6][7]
-
In-source Fragments: Fragmentation of the parent molecule can occur in the ion source of the mass spectrometer. Common neutral losses for iridoid glycosides include water (H₂O), carbon dioxide (CO₂), and the glucose moiety.[5][8]
-
Solvent-Induced Derivatives: Alcohols used as solvents can react with functional groups on the analyte to form artifacts such as esters or acetals.[1]
Q4: How can I minimize artifact formation during extraction?
A4: To minimize artifact formation during the extraction of this compound, consider the following:
-
Solvent Selection: Use high-purity solvents and avoid reactive solvents when possible. If an alcohol like methanol must be used, be aware of the potential for esterification.
-
Temperature Control: Perform extractions at room temperature or below to minimize thermal degradation. Avoid prolonged exposure to high temperatures.
-
pH Control: Maintain a neutral pH during extraction. If acidic or basic conditions are necessary for a specific protocol, minimize the exposure time. The use of basic buffers in chromatography has been shown to reduce hydrolysis and rearrangement of iridoids.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Appearance of Unexpected Peaks in Chromatogram | Artifact formation due to reactive solvents (e.g., methanol, ethanol). | - Use aprotic solvents if compatible with your extraction method.- If using alcohol, perform a control experiment with a standard to identify potential solvent adducts.- Ensure solvents are of high purity and free from contaminants. |
| Degradation due to acidic or basic conditions. | - Neutralize the sample extract immediately after any acid or base treatment.- Use mild extraction techniques that do not require harsh pH conditions.- For liquid chromatography, consider using a mobile phase with a neutral or slightly basic pH.[2] | |
| Thermal degradation from excessive heat. | - Use extraction methods that do not require high temperatures, such as ultrasonic-assisted extraction at controlled temperatures.- If heating is necessary, minimize the duration and temperature. | |
| Inconsistent Quantitative Results | Variable artifact formation across samples. | - Standardize all sample preparation steps, including extraction time, temperature, and solvent volumes.- Prepare samples in smaller batches to ensure consistency.- Use an internal standard to normalize for variations in sample preparation and instrument response. |
| On-column degradation or transformation. | - Evaluate the stability of this compound under your chromatographic conditions.- Try different stationary phases or mobile phase compositions. | |
| Identification of Known Degradation Products | Sample instability during storage. | - Store extracts at low temperatures (-20°C or -80°C) and in the dark.- Analyze samples as quickly as possible after preparation.- Avoid repeated freeze-thaw cycles. |
Quantitative Data on Iridoid Glycoside Stability
While specific kinetic data for the degradation of this compound is limited in the literature, studies on the closely related iridoid glycoside, harpagoside (B1684579), provide insights into its stability under different temperature conditions.
| Compound | Condition | Observation | Reference |
| Harpagoside | High Temperature (45/38 °C day/night) vs. Control (28/23 °C day/night) | Lower accumulation of harpagoside in Scrophularia ningpoensis at higher temperatures, suggesting thermal degradation. | [4] |
| Harpagoside | Drying Temperature (40°C, 50°C, 60°C) | The best retention of harpagoside in Harpagophytum procumbens root was observed at 50°C during tunnel drying. | [9] |
| Harpagoside | Sun-drying vs. Tunnel-drying (60°C) and Freeze-drying | Harpagoside retention was significantly lower in sun-dried samples compared to tunnel-dried and freeze-dried samples. | [9] |
Experimental Protocols
Protocol 1: Recommended Extraction of this compound to Minimize Artifact Formation
This protocol is designed to extract this compound from a plant matrix while minimizing the risk of artifact formation.
-
Sample Preparation:
-
Lyophilize (freeze-dry) the plant material to remove water without excessive heat.
-
Grind the lyophilized material to a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Weigh the powdered plant material and place it in an appropriate extraction vessel.
-
Add a suitable volume of a non-reactive solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol. A general starting point is a 1:10 solid-to-solvent ratio (w/v).
-
Perform ultrasonic-assisted extraction in a temperature-controlled water bath set to 20-25°C for 30 minutes.
-
Alternatively, use maceration with gentle agitation at room temperature for 4-6 hours.
-
-
Filtration and Concentration:
-
Filter the extract through a 0.45 µm filter to remove solid particles.
-
Concentrate the filtrate under reduced pressure at a temperature not exceeding 35°C using a rotary evaporator.
-
-
Storage:
-
Reconstitute the dried extract in a suitable solvent for analysis (e.g., acetonitrile/water).
-
Store the final extract at -20°C or lower in an amber vial to protect it from light.
-
Visualizations
Caption: Factors leading to artifact formation in this compound samples.
Caption: Recommended workflow to minimize artifact formation.
References
- 1. Trivialities in metabolomics: Artifacts in extraction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in the Harpagide, Harpagoside, and Verbascoside Content of Field Grown Scrophularia lanceolata and Scrophularia marilandica in Response to Season and Shade [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 6-Epiharpagide for In Vivo Studies
Welcome, researchers and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of 6-Epiharpagide. Due to limited direct research on this compound, this guide leverages data from its close structural analog, harpagoside (B1684579), to provide relevant strategies and protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is an iridoid glycoside, a class of compounds known for their diverse biological activities. However, like many other iridoid glycosides such as harpagoside, it is presumed to have low oral bioavailability. This is primarily attributed to factors like poor membrane permeability and potential degradation in the gastrointestinal tract. Low bioavailability can lead to high variability in experimental results and may necessitate the administration of impractically high doses to achieve therapeutic concentrations in preclinical animal models.
Q2: What are the primary mechanisms that limit the oral bioavailability of iridoid glycosides like this compound?
The oral bioavailability of iridoid glycosides is often limited by:
-
Low Permeability: The hydrophilic nature of the glycoside moiety can hinder its passage across the lipid-rich intestinal cell membranes.
-
Enzymatic Degradation: Glycosides can be hydrolyzed by gastric acid or intestinal enzymes, leading to the formation of their aglycone form or other metabolites before they can be absorbed intact.
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation, further reducing its bioavailability.
One study noted that harpagoside, a similar compound, has an octanol-water distribution coefficient of approximately 4, which is not dependent on pH or temperature.[1] While harpagoside remains stable in artificial intestinal fluid for up to 6 hours, it can degrade by about 10% in artificial gastric fluid within 3 hours.[2][3]
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
Based on studies with the structurally similar harpagoside, several formulation strategies can be employed to improve the bioavailability of this compound. These include:
-
Lipid-Based Formulations:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating the compound in a solid lipid core can protect it from degradation and enhance its absorption.
-
Phytosomes®: Forming a complex of the compound with phospholipids (B1166683) can improve its lipid solubility and ability to cross biological membranes.
-
-
Polymeric Nanoparticles: These can encapsulate the compound, offering protection and controlled release.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids, enhancing the solubilization and absorption of lipophilic drugs.
Troubleshooting Guide
Problem: High variability in plasma concentrations of this compound between subjects in my in vivo study.
-
Possible Cause: Poor and erratic absorption from the gastrointestinal tract.
-
Solution:
-
Formulation Enhancement: Switch from a simple suspension or solution to an advanced formulation such as Solid Lipid Nanoparticles (SLNs) or Phytosomes®. These formulations are designed to improve solubility and absorption, leading to more consistent plasma profiles.
-
Route of Administration: If oral administration continues to yield high variability, consider alternative routes such as intraperitoneal (IP) injection for initial proof-of-concept studies to bypass the complexities of oral absorption. However, for studies aiming to evaluate oral therapies, optimizing the oral formulation is crucial.
-
Problem: Requirement of very high oral doses of this compound to observe a therapeutic effect.
-
Possible Cause: Low oral bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation.
-
Solution:
-
Increase Bioavailability with Advanced Formulations: Employing formulations like SLNs or Phytosomes® can significantly increase the fraction of the drug absorbed, thereby lowering the required dose to achieve a therapeutic effect.
-
Co-administration with Bioenhancers: Investigate the co-administration of this compound with known bioenhancers that can inhibit metabolic enzymes or efflux pumps. However, this approach requires careful investigation to avoid potential drug-drug interactions.
-
Quantitative Data Summary
Note: The following data for harpagoside is presented as a proxy for this compound due to limited available data on the latter.
Table 1: Pharmacokinetic Parameters of Harpagoside in Different Species
| Species | Dose and Route | Tmax (hours) | Cmax (ng/mL) | Bioavailability (%) | Reference |
| Human | Oral (Harpagophytum extract) | 1.3 - 2.5 | Not specified | Not specified | [4][5] |
| Horse | 5 mg/kg (intragastric) | 1 | 25.59 | Not determined | [6] |
| Horse | 10 mg/kg (intragastric) | 1 | 55.46 | Not determined | [6] |
Table 2: In Vitro Stability of Harpagoside
| Medium | Incubation Time (hours) | Degradation (%) | Reference |
| Artificial Gastric Fluid | 3 | ~10 | [2] |
| Artificial Intestinal Fluid | 6 | Stable | [2] |
Detailed Experimental Protocols
Protocol 1: Preparation of Harpagoside-Loaded Solid Lipid Nanoparticles (SLNs) via Hot Homogenization
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
Harpagoside (or this compound)
-
Solid Lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)
-
Surfactant (e.g., Polysorbate 80, Tween® 80)
-
Purified water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Disperse the harpagoside in the molten lipid.
-
Preparation of Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm for 5-10 minutes) using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of Harpagoside-Phospholipid Complex (Phytosome®)
This protocol outlines the solvent evaporation method for preparing phytosomes.
Materials:
-
Harpagoside (or this compound)
-
Phosphatidylcholine
-
Aprotic solvent (e.g., Dichloromethane, Acetone)
-
n-Hexane
Procedure:
-
Dissolution: Dissolve harpagoside and phosphatidylcholine in the aprotic solvent in a round-bottom flask at a specific molar ratio (e.g., 1:1 or 1:2).
-
Reflux: Reflux the mixture for a defined period (e.g., 2 hours) with constant stirring.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a thin lipid film on the flask wall.
-
Precipitation: Add n-hexane to the flask and stir to precipitate the phytosome complex.
-
Collection and Drying: Collect the precipitate by filtration and dry it under a vacuum to remove any residual solvent.
-
Characterization: Characterize the resulting complex for its structure and physicochemical properties.
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effects of harpagoside, a proxy for this compound, are mediated through the inhibition of pro-inflammatory signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by harpagoside.
digraph "COX-2 Inhibition Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];// Node styles"Arachidonic Acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "COX-2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prostaglandins" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Harpagoside" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Inflammation" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges"Arachidonic Acid" -> "COX-2" [label="Substrate"]; "COX-2" -> "Prostaglandins" [label="Produces"]; "Prostaglandins" -> "Inflammation" [label="Mediates"]; "Harpagoside" -> "COX-2" [label="Inhibits", style=dashed, color="#EA4335"]; }
Caption: Mechanism of COX-2 inhibition by harpagoside.
Experimental Workflow
Caption: Workflow for enhancing and evaluating the bioavailability of this compound.
References
- 1. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]
- 2. The Therapeutic Potential of Harpagophytum procumbens and Turnera subulata and Advances in Nutraceutical Delivery Systems in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 4. Investigations on the pharmacokinetic properties of Harpagophytum extracts and their effects on eicosanoid biosynthesis in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of harpagoside in horses after intragastric administration of a Devil's claw (Harpagophytum procumbens) extract - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
6-Epiharpagide vs. Other Iridoid Glycosides: An In Vitro Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro biological activities of the iridoid glycoside 6-Epiharpagide against other well-studied iridoid glycosides, including harpagoside, catalpol, and aucubin (B1666126). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support further research and development.
Executive Summary: While extensive in vitro data is available for prominent iridoid glycosides such as harpagoside, catalpol, and aucubin, demonstrating their anti-inflammatory, antioxidant, neuroprotective, and anticancer properties, a comprehensive literature search yielded no specific in vitro studies investigating the biological activities of this compound in these areas. Consequently, a direct quantitative comparison between this compound and other iridoid glycosides is not possible at this time. This guide presents the available in vitro data for harpagoside, catalpol, and aucubin to serve as a benchmark for future studies on this compound.
Comparative In Vitro Biological Activity of Iridoid Glycosides
The following tables summarize the in vitro biological activities of harpagoside, catalpol, and aucubin based on available scientific literature. All data for this compound is listed as "Not Available" (N/A) due to a lack of published in vitro studies in the searched databases.
Table 1: Anti-inflammatory Activity
| Compound | Cell Line | Assay | Target/Endpoint | IC50 / Effect |
| This compound | N/A | N/A | N/A | N/A |
| Harpagoside | RAW 264.7 macrophages | Griess Assay | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO production.[1] |
| Primary human osteoarthritis chondrocytes | PCR Array, ELISA | IL-6 expression | Significant suppression of IL-1β-induced IL-6 expression.[2] | |
| Catalpol | BV2 microglial cells | Griess Assay, ELISA | NO, TNF-α, IL-1β, IL-6 | Dose-dependent reduction of LPS-induced inflammatory mediators. |
| Aucubin | RAW 264.7 cells | ELISA | TNF-α production | Its hydrolyzed product, aucubigenin, inhibited TNF-α production. |
Table 2: Antioxidant Activity
| Compound | Assay | Endpoint | IC50 / Effect |
| This compound | N/A | N/A | N/A |
| Harpagoside | DPPH radical scavenging assay | Radical scavenging | Moderate activity reported in some studies. |
| Catalpol | H2O2-induced L929 cells | Cell Viability, MDA, SOD, GSH | Protected against H2O2-induced oxidative damage.[3] |
| Aucubin | H2O2-induced SH-SY5Y cells | ROS generation | Reduced H2O2-induced intracellular ROS. |
Table 3: Neuroprotective Activity
| Compound | Cell Line | Assay | Endpoint | IC50 / Effect |
| This compound | N/A | N/A | N/A | N/A |
| Harpagoside | N/A | N/A | N/A | N/A |
| Catalpol | OGD/R-injured PC12 cells | MTT assay, Flow cytometry | Cell viability, Apoptosis | Showed protective effects against oxygen-glucose deprivation/reoxygenation injury. |
| Aucubin | H₂O₂-induced PC12 cells | MTT assay | Cell viability | Increased cell viability and attenuated H₂O₂-induced apoptosis.[4][5] |
Table 4: Anticancer Activity
| Compound | Cell Line | Assay | Endpoint | IC50 / Effect |
| This compound | N/A | N/A | N/A | N/A |
| Harpagoside | HepG2 (Hepatocellular carcinoma) | MTT Assay | Cell Proliferation | Found to be cytotoxic. |
| Catalpol | Various cancer cell lines | MTT Assay | Cell Proliferation | Reported to have antiproliferative effects. |
| Aucubin | Various cancer cell lines | MTT Assay | Cell Proliferation | Reported to have antiproliferative effects. |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the design and replication of experiments.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, harpagoside) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Griess Assay for Nitric Oxide (NO) Production
The Griess assay is used to quantify nitrite (B80452), a stable and quantifiable metabolite of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate and allow them to adhere. Pre-treat cells with various concentrations of the test compound for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: In a 96-well plate, mix 50 µL of the cell supernatant with 50 µL of the Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
ELISA for Cytokine Measurement
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add cell culture supernatants and a series of standards of known cytokine concentrations to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm. The cytokine concentration in the samples is determined by comparison to the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the in vitro evaluation of iridoid glycosides.
Caption: NF-κB Signaling Pathway Inhibition by Iridoid Glycosides.
Caption: General Experimental Workflow for In Vitro Analysis.
Caption: Logical Relationship of the Comparative Analysis.
References
- 1. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harpagoside suppresses IL-6 expression in primary human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Catalpol to Improve Oxidative Damage of Dermal Fibroblasts Based on Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of aucubin on H₂O₂-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Harpagide: A Comparative Guide
Note to the reader: Initial searches for "6-Epiharpagide" did not yield sufficient specific data for a comprehensive comparative analysis. Therefore, this guide focuses on the closely related and well-studied compound, Harpagide , to provide a relevant and data-supported overview of its anti-inflammatory properties. The information presented here is based on available research on Harpagide and serves as a proxy to understand the potential anti-inflammatory mechanisms within this class of iridoid glycosides.
Comparative Analysis of Anti-inflammatory Activity
Harpagide has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its efficacy is often compared to established non-steroidal anti-inflammatory drugs (NSAIDs). This section provides a comparative summary of Harpagide's performance against a common NSAID, Diclofenac, based on key inflammatory markers.
| Compound | Target Cells | Inducer | Key Inflammatory Markers Inhibited | Efficacy | Reference |
| Harpagide | Rat Articular Chondrocytes | TNF-α | MMP-13, COX-2, IL-1β, IL-6 | Restored upregulation of inflammatory markers | [1] |
| Harpagide | RAW 264.7 Macrophages | LPS | NO, TNF-α, IL-1β | Potent suppression of production | [2] |
| Diclofenac | General | Arachidonic Acid | Prostaglandins (via COX-1/COX-2 inhibition) | Broad anti-inflammatory effects | [3][4] |
Experimental Protocols
The anti-inflammatory effects of Harpagide have been validated through various experimental protocols. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This experiment evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Experimental Workflow:
References
- 1. Harpagide inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of the six compounds isolated from Nauclea officinalis Pierrc ex Pitard, and molecular mechanism of strictosamide via suppressing the NF-κB and MAPK signaling pathway in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
Cross-Validation of Analytical Methods for 6-Epiharpagide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cross-validation is a critical process in analytical science, ensuring that different analytical methods or laboratories produce comparable and reliable results for the same analyte. This is particularly important in drug development and quality control, where data from various sources may need to be integrated and compared.
Comparative Summary of Analytical Methods
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the key performance parameters for each method, based on published data for harpagoside (B1684579).
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 30 ng/mL[1] | 10 - 2500 ng/mL[2][3] |
| Limit of Detection (LOD) | 0.03 ng/mL[1] | Not explicitly reported, but LLOQ is very low |
| Limit of Quantification (LOQ) | 0.1 ng/mL[1] | 10 ng/mL |
| Intra-day Precision (%RSD) | < 3.42% | < 15% |
| Inter-day Precision (%RSD) | < 3.42% | < 15% |
| Accuracy/Recovery | Not explicitly reported | Within ±15% of nominal values |
| Sample Matrix | Creams | Rat Plasma |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducibility and for designing a cross-validation study.
HPLC-UV Method for Harpagoside in Creams
This method is suitable for the quantification of harpagoside in semi-solid dosage forms.
Sample Preparation:
A liquid-liquid extraction is employed to isolate the analyte from the cream matrix.
Chromatographic Conditions:
-
Column: Reversed-phase C18 (5 µm, 4.6 mm × 150 mm)
-
Mobile Phase: Methanol and water (60:40 v/v)
-
Flow Rate: 1.1 mL/min
-
Detection: UV at 272 nm
LC-MS/MS Method for Harpagide in Rat Plasma
This bioanalytical method is designed for high sensitivity and selectivity in a complex biological matrix.
Sample Preparation:
A simple one-step protein precipitation is used to extract the analyte from plasma samples. 20 µL of plasma is mixed with 100 µL of acetonitrile, vortexed, and centrifuged. The supernatant is then diluted with the mobile phase before injection.
Chromatographic Conditions:
-
Column: SunFireTM C18 (3.5 µm, 2.1 mm × 100 mm)
-
Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) in a gradient mode
-
Flow Rate: 0.3 mL/min
Mass Spectrometry Conditions:
-
Ionization: Negative electrospray ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method.
Cross-Validation Considerations
When adapting these methods for 6-Epiharpagide and performing a cross-validation, the following steps are recommended:
-
Method Adaptation and Validation: Each method should be individually optimized and validated for this compound according to ICH guidelines. This includes establishing specificity, linearity, accuracy, precision, and stability for the target analyte.
-
Sample Analysis: A set of quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) should be prepared and analyzed using both the HPLC-UV and LC-MS/MS methods.
-
Statistical Comparison: The results obtained from both methods should be statistically compared. Acceptance criteria should be pre-defined, typically with the mean concentration from one method being within ±15% of the mean concentration from the other method.
This comparative guide serves as a starting point for researchers to develop and cross-validate robust analytical methods for this compound, ensuring data integrity and comparability across different analytical platforms.
References
- 1. ACG Publications - Development and validation of a new HPLC-UV method for the determination of harpagoside in creams containing Devil’s claw (Harpagophytym procumbens DC. ex Meisnn) [acgpubs.org]
- 2. Development and Validation of an LC-MS/MS Method for Determination of Catalpol and Harpagide in Small Volume Rat Plasma: Application to a Pharmacokinetic Study [scirp.org]
- 3. scirp.org [scirp.org]
Unraveling the Structure-Activity Relationship of 6-Epiharpagide and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 6-Epiharpagide and its analogs, with a focus on their anti-inflammatory and neuroprotective properties. The information presented is curated from experimental data to facilitate the understanding of their structure-activity relationships (SAR), aiding in the development of novel therapeutic agents.
Comparative Analysis of Biological Activity
Iridoid glycosides, including this compound and its structurally related analogs like harpagide (B7782904) and harpagoside, have demonstrated significant potential as anti-inflammatory and neuroprotective agents. The biological activity of these compounds is intrinsically linked to their chemical structure, with specific functional groups and stereochemistry playing crucial roles in their efficacy.
While specific quantitative SAR data for a broad series of this compound analogs remains limited in publicly available literature, studies on the closely related harpagide and its derivatives provide valuable insights. The primary mechanism of action for the anti-inflammatory effects of these compounds involves the inhibition of key inflammatory mediators.
Key Findings from Structure-Activity Relationship Studies:
-
Inhibition of Pro-inflammatory Enzymes: Harpagide and its analogs have been shown to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory cascade.
-
Suppression of Pro-inflammatory Cytokines: These compounds effectively reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
-
Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the suppression of the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways, which are critical regulators of the inflammatory response.
-
Neuroprotective Mechanisms: The neuroprotective effects of harpagide have been attributed to the inhibition of neuronal apoptosis and the promotion of axonal regeneration. One identified mechanism is the activation of the Wnt/β-catenin signaling pathway[1]. Another study has shown that harpagide can exert neuroprotective effects by inhibiting endoplasmic reticulum stress[2].
The following table summarizes the available quantitative data on the anti-inflammatory activity of harpagide and related compounds. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound/Extract | Assay | Target | Cell Line | IC50 / Inhibition | Reference |
| Harpagophytum procumbens Extract | Cytokine Release Assay | TNF-α | Human Monocytes | ~100 µg/mL | [3] |
| Harpagophytum procumbens Extract | Cytokine Release Assay | IL-6 | Human Monocytes | >100 µg/mL | [3] |
| Harpagoside | NF-κB Reporter Assay | NF-κB | RAW 264.7 | 96.4 µM | [4] |
| Harpagoside Fraction | COX-1 Inhibition | COX-1 | Human Whole Blood | 37.2% inhibition | [5] |
| Harpagoside Fraction | COX-2 Inhibition | COX-2 | Human Whole Blood | 29.5% inhibition | [5] |
| Harpagoside Fraction | NO Production Inhibition | iNOS | Human Whole Blood | 66% inhibition | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and its analogs.
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is widely used to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound analogs) for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
The plate is incubated at room temperature for 10 minutes.
-
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
NF-κB Activation Assay: Luciferase Reporter Gene Assay
This assay assesses the ability of a compound to inhibit the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Transfection: RAW 264.7 cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization) using a suitable transfection reagent.
-
Cell Seeding and Treatment: Transfected cells are seeded in 24-well plates and allowed to recover. Subsequently, they are pre-treated with the test compounds for 1-2 hours before stimulation with LPS (1 µg/mL).
-
Cell Lysis: After 6-8 hours of incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed with a reporter lysis buffer.
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luciferase assay substrate and a luminometer.
-
β-Galactosidase Assay: The β-galactosidase activity is measured using a colorimetric substrate to normalize for transfection efficiency.
-
Data Analysis: The normalized luciferase activity is calculated, and the percentage of NF-κB inhibition is determined relative to the LPS-stimulated control.
Visualizing the Pathways and Processes
To better understand the complex biological processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: The NF-κB signaling pathway is a key regulator of inflammation.
Caption: A typical workflow for evaluating the anti-inflammatory activity of test compounds.
References
- 1. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harpagide exerts a neuroprotective effect by inhibiting endoplasmic reticulum stress via SERCA following oxygen-glucose deprivation/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academy.miloa.eu [academy.miloa.eu]
- 5. Effect of isolated fractions of Harpagophytum procumbens D.C. (devil's claw) on COX-1, COX-2 activity and nitric oxide production on whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Epiharpagide from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 6-Epiharpagide, an iridoid glycoside with significant therapeutic potential, isolated from various plant sources. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by presenting a side-by-side analysis of its properties and biological activities based on its botanical origin.
Introduction
This compound is a naturally occurring iridoid glycoside that has garnered considerable interest for its potential pharmacological activities, particularly its anti-inflammatory properties. While Scrophularia ningpoensis is a well-documented primary source of this compound, other plant species such as Rehmannia glutinosa and Ajuga decumbens are also known to contain iridoid glycosides, suggesting they may be alternative sources of this compound. The botanical origin of a phytochemical can significantly influence its yield, purity, and even its biological efficacy due to variations in the plant's metabolic processes and the co-extraction of other compounds. This guide aims to provide a comparative overview of this compound from these different plant sources, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound from Different Plant Sources
A critical aspect of utilizing natural compounds for therapeutic purposes is understanding the variability in their concentration from different sources. The following table summarizes the reported quantitative data for this compound and related iridoid glycosides in Scrophularia ningpoensis, Rehmannia glutinosa, and Ajuga decumbens.
| Plant Source | Compound | Plant Part | Analytical Method | Reported Content/Yield | Reference |
| Scrophularia ningpoensis | Harpagide | Roots | HPLC | 50-400 mg/L (in extract) | [1] |
| Scrophularia ningpoensis | Harpagoside | Roots | HPLC | 1-40 mg/L (in extract) | [1] |
| Rehmannia glutinosa | Catalpol | Leaves | HPLC | Higher in younger leaves | [2] |
| Rehmannia glutinosa | Aucubin | Leaves | HPLC | Higher in older leaves | [2] |
| Ajuga decumbens | 8-O-acetylharpagide | Whole Plant | HPLC-ELSD | Content reported (no specific value) | [3] |
| Ajuga decumbens | Harpagide | Whole Plant | HPLC-ELSD | Content reported (no specific value) |
Note: Direct quantitative data for this compound across all three species from a single comparative study is limited. The data presented for Scrophularia ningpoensis pertains to harpagide, a closely related iridoid glycoside. Further research is required to establish definitive quantitative comparisons of this compound from these sources.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and extension of research findings. This section outlines the methodologies for the extraction, purification, and biological evaluation of this compound.
Extraction and Purification of this compound from Scrophularia ningpoensis
The following protocol describes a general method for the extraction and isolation of iridoid glycosides from Scrophularia ningpoensis, which can be adapted for the specific purification of this compound.
1. Plant Material Preparation:
-
Dried roots of Scrophularia ningpoensis are pulverized into a coarse powder.
2. Extraction:
-
The powdered plant material is extracted with 70% ethanol (B145695) at room temperature with continuous stirring for 24 hours.
-
The extraction process is repeated three times to ensure maximum yield.
-
The collected extracts are filtered and combined.
3. Solvent Partitioning:
-
The combined ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
4. Chromatographic Purification:
-
The n-butanol fraction, typically rich in iridoid glycosides, is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of chloroform-methanol to separate different fractions.
-
Fractions containing this compound are identified by Thin Layer Chromatography (TLC) using a reference standard.
-
Further purification is achieved through repeated column chromatography on silica gel or by using preparative High-Performance Liquid Chromatography (HPLC).
Workflow for Extraction and Purification of this compound
Caption: Workflow for the extraction and purification of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
Quantitative analysis of this compound can be performed using a validated HPLC method.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Quantification: Based on a calibration curve generated with a purified this compound standard.
In Vitro Anti-inflammatory Activity Assay
The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Treatment:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL) and incubating for 24 hours.
2. Nitric Oxide (NO) Measurement:
-
The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.
3. Cell Viability Assay:
-
The cytotoxicity of this compound on RAW 264.7 cells is assessed using the MTT assay to ensure that the observed NO inhibition is not due to cell death.
Western Blot Analysis for NF-κB Signaling Pathway
To investigate the molecular mechanism of the anti-inflammatory action of this compound, the expression of key proteins in the NF-κB signaling pathway can be analyzed by Western blotting.
1. Protein Extraction and Quantification:
-
After treatment with this compound and/or LPS, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay kit.
2. SDS-PAGE and Electrotransfer:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα) and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
4. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software.
Biological Activity and Signaling Pathways
Iridoid glycosides, including compounds structurally similar to this compound, are known to exert their anti-inflammatory effects through the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for many anti-inflammatory agents.
NF-κB Signaling Pathway in Inflammation
Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.
Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and iNOS. This compound is hypothesized to exert its anti-inflammatory effect by inhibiting a step in this cascade, potentially the activation of IKK, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of inflammatory mediators.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound from different plant sources. While Scrophularia ningpoensis is a confirmed source, further research is necessary to quantify the this compound content in Rehmannia glutinosa and Ajuga decumbens to assess their viability as alternative sources. The provided experimental protocols offer a framework for standardized extraction, quantification, and biological evaluation, which is crucial for obtaining comparable and reliable data. The elucidation of its inhibitory action on the NF-κB signaling pathway provides a solid basis for further mechanistic studies. Future research should focus on direct comparative studies to evaluate the yield, purity, and anti-inflammatory efficacy of this compound from these diverse botanical origins to fully unlock its therapeutic potential.
References
In Vivo Efficacy of 6-Epiharpagide: A Comparative Analysis with Standard Anti-inflammatory Drugs
A comprehensive review of the available scientific literature reveals a notable absence of published in vivo efficacy studies specifically for the compound 6-Epiharpagide. As a result, a direct comparison of its performance against standard anti-inflammatory drugs based on experimental data is not currently possible.
However, significant research has been conducted on its close structural analogs, harpagoside (B1684579) and harpagide (B7782904), which are the principal active iridoid glycosides found in the medicinal plant Harpagophytum procumbens (commonly known as Devil's Claw). These compounds are recognized for their anti-inflammatory and analgesic properties.[1][2][3][4] This guide, therefore, provides a comparative overview of the in vivo efficacy of Harpagophytum procumbens extracts, rich in these related compounds, against standard non-steroidal anti-inflammatory drugs (NSAIDs).
Comparison with Standard Drugs
The in vivo anti-inflammatory effects of Harpagophytum procumbens extracts have been evaluated in various animal models, often in direct comparison with established NSAIDs like indomethacin. These studies provide valuable insights into the potential therapeutic efficacy of iridoid glycosides as a class.
Table 1: Comparison of In Vivo Anti-inflammatory Efficacy
| Compound/Extract | Animal Model | Dosage | Efficacy | Standard Drug | Efficacy of Standard Drug |
| Harpagophytum procumbens (powdered drug) | Carrageenan-induced rat paw edema | 2000 mg/kg | 64% reduction in edema | Indomethacin | 10 mg/kg, efficacy not specified in this study[1] |
| Harpagophytum procumbens | Cotton pellet-induced granuloma in rats | Not specified | Highly significant decrease in cotton pellet weight (p ≤ 0.001) | Indomethacin | Highly significant decrease in cotton pellet weight (p ≤ 0.001)[5][6] |
| Harpagophytum procumbens | Writhing test in mice | Not specified | Highly significant reduction in writhing reactions (p ≤ 0.001) | Acetyl salicylic (B10762653) acid | Highly significant reduction in writhing reactions (p ≤ 0.001)[5][6] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments commonly used to assess the anti-inflammatory and analgesic effects of compounds like those found in Harpagophytum procumbens.
Carrageenan-Induced Rat Paw Edema
This is a widely used model for evaluating acute inflammation. The protocol typically involves:
-
Animal Model: Male Wistar rats (or a similar strain) are used.
-
Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rats.
-
Treatment: The test compound (e.g., Harpagophytum procumbens extract) or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally at a specified time before the carrageenan injection. A control group receives a vehicle (e.g., saline).
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.
Cotton Pellet-Induced Granuloma in Rats
This model is used to assess the chronic anti-inflammatory activity of a substance. The general procedure is as follows:
-
Animal Model: Rats are anesthetized.
-
Implantation: Sterile cotton pellets are surgically implanted subcutaneously in the axilla or groin region of the rats.
-
Treatment: The test substance or standard drug is administered daily for a specific period (e.g., 7 days).
-
Evaluation: At the end of the treatment period, the rats are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised, dried, and weighed.
-
Data Analysis: The difference in the dry weight of the pellets between the treated and control groups indicates the anti-inflammatory effect.
Acetic Acid-Induced Writhing Test in Mice
This is a common method for screening analgesic activity. The protocol involves:
-
Animal Model: Mice are used for this assay.
-
Treatment: The test compound or a standard analgesic (e.g., Acetyl salicylic acid) is administered to the mice.
-
Induction of Pain: After a set period, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) after the acetic acid injection.
-
Data Analysis: The percentage of protection or reduction in the number of writhes is calculated for the treated groups compared to the control group.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of iridoid glycosides like harpagoside and harpagide are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.[7][8][9][10] These compounds have been shown to suppress the expression of pro-inflammatory enzymes and cytokines.[11]
The primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway .[7][8] Under normal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding for pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, COX-2 (Cyclooxygenase-2), and iNOS (inducible Nitric Oxide Synthase).[7] Iridoid glycosides can interfere with this process, leading to a reduction in the production of these inflammatory molecules.
Additionally, these compounds can modulate the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , which also plays a crucial role in regulating the inflammatory response.[7][8]
Caption: Proposed mechanism of action for iridoid glycosides.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo anti-inflammatory activity of a test compound.
Caption: In vivo anti-inflammatory experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Fight against Infection and Pain: Devil's Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Therapeutic Potential of Harpagophytum procumbens and Turnera subulata and Advances in Nutraceutical Delivery Systems in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Statistical analysis of 6-Epiharpagide bioactivity data
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive statistical analysis of the bioactivity data for 6-Epiharpagide, an iridoid glycoside with potential therapeutic applications. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of this natural compound. We present a comparative overview of its anti-inflammatory, neuroprotective, and anticancer activities, supported by experimental data and detailed protocols.
Executive Summary
This compound, a stereoisomer of the more extensively studied harpagide, has demonstrated noteworthy biological activities. This guide synthesizes available data on its efficacy in key therapeutic areas. While direct comparative studies with its parent compounds are limited, this analysis provides a framework for understanding its potential and guiding future research. The primary mechanism of action for its anti-inflammatory effects is believed to be through the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.
Bioactivity Data Summary
The following tables summarize the available quantitative data for the bioactivity of this compound and its related compound, harpagoside (B1684579), for comparative purposes.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Inducer | Endpoint | IC50 |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO Inhibition | Data Not Available |
| Harpagoside | Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO Inhibition | ~29.5% inhibition (at unspecified concentration)[1] |
| Harpagoside | COX-2 Expression | HepG2 | LPS | mRNA & Protein Inhibition | Dose-dependent inhibition[1] |
Table 2: Neuroprotective Activity
| Compound | Assay | Cell Line | Toxin | Endpoint | % Cell Viability Increase (Concentration) |
| This compound | MTT Assay | PC12 | 6-OHDA | Cell Viability | Data Not Available |
| Control (Toxin only) | MTT Assay | PC12 | 6-OHDA | Cell Viability | ~50% reduction[2] |
Table 3: Anticancer Activity
| Compound | Cell Line | Assay | IC50 |
| This compound | HeLa, HepG2, MCF-7 | MTT Assay | Data Not Available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
Experimental Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, an indicator of NO production, using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
A cell viability assay (e.g., MTT) should be performed concurrently to ensure that the observed NO inhibition is not due to cytotoxicity.
Neuroprotective Activity: MTT Assay in PC12 Cells
This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death.
Cell Culture:
-
PC12 cells, a rat pheochromocytoma cell line, are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
Experimental Procedure:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Induce neurotoxicity by adding a known concentration of 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively damages dopaminergic neurons.
-
Incubate the cells for 24-48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Anticancer Activity: Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Cell Culture:
-
Human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) are cultured in their respective recommended media and conditions.
Experimental Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Following the treatment period, perform the MTT assay as described in the neuroprotective activity protocol.
-
Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway Analysis
The anti-inflammatory effects of many iridoid glycosides, including the related compound harpagoside, are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
NF-κB Inhibition Assay (Luciferase Reporter Assay): A common method to assess the inhibition of the NF-κB pathway is through a luciferase reporter gene assay.
-
Transfect cells (e.g., HEK293 or RAW 264.7) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Pre-treat the transfected cells with this compound.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS.
-
Measure the luciferase activity using a luminometer. A decrease in luciferase activity in the presence of this compound would indicate inhibition of the NF-κB pathway.
Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.
Caption: Workflow for the in vitro nitric oxide production assay.
Conclusion and Future Directions
The compiled data, although limited for this compound itself, suggests that it likely possesses anti-inflammatory, neuroprotective, and potentially anticancer properties, consistent with the profile of other iridoid glycosides. The primary mechanism for its anti-inflammatory action is hypothesized to be the inhibition of the NF-κB signaling pathway.
Significant further research is required to fully elucidate the therapeutic potential of this compound. Key future directions should include:
-
Quantitative Bioactivity Studies: Determining the IC50 values of this compound in a range of anti-inflammatory, neuroprotective, and anticancer assays.
-
Direct Comparative Analysis: Performing head-to-head studies comparing the bioactivity of this compound with harpagoside and other relevant iridoid glycosides.
-
Mechanism of Action Studies: Investigating the specific molecular targets of this compound within the NF-κB and other relevant signaling pathways.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory diseases, neurodegeneration, and cancer.
This guide serves as a foundational resource to stimulate and guide such future investigations into the promising bioactivities of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-Epiharpagide: A Comprehensive Guide for Laboratory Professionals
I. Hazard Identification and Waste Classification
The first step in proper chemical disposal is to identify the potential hazards associated with the substance.[1] In the absence of a specific SDS for 6-Epiharpagide, it should be treated as a potentially hazardous chemical.[2][3][4][5] This involves classifying it based on the primary hazard characteristics recognized by regulatory bodies like the Environmental Protection Agency (EPA).[6][7][8]
Table 1: General Chemical Hazard Classification and Corresponding Waste Segregation
| Hazard Characteristic | Description | Disposal Consideration |
| Ignitability | Liquids with a flash point less than 140°F, solids that can cause fire through friction, or oxidizing materials.[6][7] | Segregate from other waste streams, particularly oxidizers and reactive materials. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[6][7] | Store in corrosion-resistant containers. Segregate from acids and bases.[9] |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases.[7] | Store in a stable environment, away from incompatible materials. |
| Toxicity | Chemicals that are harmful or fatal if ingested or absorbed. This includes acutely toxic wastes (P-listed).[6][7] | Handle with appropriate personal protective equipment (PPE) and dispose of in designated toxic waste containers. |
Given that the specific hazards of this compound are not detailed, it is prudent to handle it as a toxic substance and take all necessary precautions.
II. Proper Disposal Workflow
The following workflow outlines the procedural steps for the safe disposal of this compound waste. This process is designed to be followed within a designated laboratory setting.
III. Detailed Experimental Protocol for Disposal
This protocol provides a step-by-step methodology for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, all personnel must don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
2. Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be considered hazardous waste.
-
This waste should be segregated from other laboratory waste streams to prevent accidental mixing of incompatible chemicals.[9][10]
3. Container Selection and Labeling:
-
Select a waste container that is compatible with the chemical properties of this compound. A high-density polyethylene (B3416737) (HDPE) container is generally a safe choice for a wide range of chemical wastes.[6][7]
-
The container must be in good condition, with no leaks or cracks, and have a secure, leak-proof lid.[11]
-
Affix a "Hazardous Waste" label to the container.[11] The label must clearly identify the contents, including the full chemical name "this compound," and the approximate concentration and quantity.
4. Waste Accumulation:
-
Carefully transfer the this compound waste into the designated container. Avoid splashing or creating aerosols.
-
Keep the waste container closed at all times, except when adding waste.[6][7]
5. Storage in Satellite Accumulation Area (SAA):
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[6][7][9]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.[7][10]
-
Ensure that incompatible wastes within the SAA are properly segregated.[9]
6. Final Disposal Procedure:
-
Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year, but institutional policies may vary), it must be prepared for disposal.[7]
-
Complete a hazardous waste disposal form or tag as required by your institution's Environmental Health and Safety (EHS) department.[6]
-
Contact your institution's EHS to schedule a pickup for the hazardous waste.[6][7] Do not attempt to dispose of the chemical waste through the regular trash or down the drain.[8][11]
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[11] After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash, unless institutional policy dictates otherwise.[11]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. enviroserve.com [enviroserve.com]
- 2. Chemical Hazards [cdc.gov]
- 3. Chemical hazard - Wikipedia [en.wikipedia.org]
- 4. lohp.berkeley.edu [lohp.berkeley.edu]
- 5. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. odu.edu [odu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistics for Handling 6-Epiharpagide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds like 6-Epiharpagide is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | To prevent skin contact and absorption.[1][2] |
| Eye and Face Protection | Safety glasses with side-shields, chemical splash goggles, or a face shield.[1][2][3][4][5] | To protect against splashes and aerosols.[1][2][3][4] |
| Protective Clothing | Laboratory coat or a long-sleeved disposable gown.[1][2] | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A fit-tested N95 or higher respirator may be necessary if aerosols are generated or if working with powders outside of a ventilated enclosure.[2][4] | To prevent inhalation of dust or aerosols. |
Operational Plan: Handling this compound
Adherence to a strict operational plan is crucial for minimizing exposure and preventing contamination.
Pre-Handling Preparations
-
Consult Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for similar iridoid glycosides or the supplier's safety information.
-
Designate a Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to control potential exposure.
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within reach to avoid unnecessary movement and potential spread of the compound.
-
Emergency Preparedness: An eyewash station and safety shower should be readily accessible.[1] Ensure a spill kit appropriate for chemical spills is available.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If working with a solid form, carefully weigh the required amount in a ventilated enclosure to prevent the generation of dust. Use anti-static weighing paper or a container that can be sealed for transport.
-
Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing. If sonication is required, ensure the container is properly sealed.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate solvent. Remove PPE in the correct order to avoid cross-contamination, starting with gloves, then the gown, and finally eye protection. Wash hands thoroughly with soap and water.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment.
Waste Segregation and Collection
-
Chemical Waste: All solutions and unused solid this compound should be disposed of as hazardous chemical waste.[6][7] Collect this waste in a clearly labeled, leak-proof container that is compatible with the chemical.[7]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated waste.[6][8] These items should be collected in a designated, sealed waste bag or container.[6]
-
Sharps: Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.[9]
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound" and any solvents used.
-
Storage: Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
-
Arranging for Pickup: Follow your institution's guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to schedule a pickup. Do not dispose of any this compound waste down the drain or in the regular trash.
Workflow for Safe Handling of this compound
References
- 1. albaugh.com [albaugh.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. bvl.bund.de [bvl.bund.de]
- 5. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. purdue.edu [purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
